Dihydromollugin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[h]chromene-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-17(2)9-8-12-13(16(19)20-3)14(18)10-6-4-5-7-11(10)15(12)21-17/h4-7,18H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPYYGWMASCNAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C3=CC=CC=C3C(=C2C(=O)OC)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dihydromollugin: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromollugin is a naturally occurring naphthoquinone derivative that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the primary natural source of this compound, detailed methodologies for its isolation and purification, and an exploration of its interaction with key cellular signaling pathways.
Natural Source of this compound
The principal natural source of this compound is the plant Rubia cordifolia L., commonly known as Indian Madder or Manjistha.[1] This perennial climbing plant, belonging to the Rubiaceae family, has a long history of use in traditional medicine systems, particularly in Ayurveda and Traditional Chinese Medicine.[1] The roots of Rubia cordifolia are rich in a variety of bioactive compounds, including anthraquinones and naphthoquinones, with this compound being a notable constituent.[1] While other species within the Rubiaceae family are known to produce related compounds, Rubia cordifolia remains the most cited and commercially viable source for the isolation of this compound and its precursor, mollugin.
Isolation and Purification of this compound
The isolation of this compound from Rubia cordifolia involves a multi-step process encompassing extraction, solvent partitioning, and chromatographic purification. The following protocols are based on established methods for the isolation of mollugin, a closely related and more extensively studied compound from the same plant source. These methods are directly applicable to the isolation of this compound.
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE)
This method offers a more efficient extraction compared to conventional techniques.
-
Plant Material Preparation: Air-dry the roots of Rubia cordifolia and grind them into a coarse powder.
-
Extraction:
-
Place the powdered root material in a suitable vessel for microwave extraction.
-
Add 70% (v/v) ethanol as the extraction solvent at a solid-liquid ratio of 1:20 (g/mL).
-
Apply microwave power of approximately 460 W for an extraction time of 4 minutes.
-
-
Filtration and Concentration:
-
Filter the resulting extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Protocol 2: Conventional Solvent Extraction
-
Plant Material Preparation: As described in Protocol 1.
-
Extraction:
-
The powdered root bark (e.g., 175g) is subjected to successive extractions, first with a 1:1 chloroform/methanol mixture (e.g., 2.4L) and then with methanol (e.g., 1.2L).[2]
-
The mixture is agitated, for instance on a rotary shaker, for a specified duration.
-
-
Filtration and Concentration:
-
Filter the extracts and combine the filtrates.
-
Concentrate the combined filtrate under reduced pressure to yield the crude extract.[2]
-
Protocol 3: Purification by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a highly effective technique for the purification of target compounds from complex mixtures.
-
Crude Extract Preparation: The crude extract obtained from the initial extraction is used as the starting material. For enhanced purity of the starting material, an ethyl acetate-water partition can be performed.
-
Solvent System: A two-phase solvent system is employed. A commonly used system for mollugin purification is light petroleum (boiling point 60-90°C)-ethanol-diethyl ether-water in a volumetric ratio of 5:4:3:1.
-
HSCCC Operation:
-
The upper phase of the solvent system is used as the stationary phase.
-
The lower phase is used as the mobile phase.
-
The crude extract is dissolved in a suitable volume of the solvent mixture and injected into the HSCCC instrument.
-
The separation is performed at an appropriate flow rate and rotational speed.
-
-
Fraction Collection and Analysis: Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.
-
Final Purification: The fractions containing the pure compound are combined and the solvent is evaporated to yield purified this compound.
Data Presentation
The following table summarizes quantitative data obtained from the isolation of mollugin, which serves as a representative analogue for this compound.
| Parameter | Value | Reference |
| Starting Material | Crude ethanol extract of Rubia cordifolia | |
| Purification Method | High-Speed Counter-Current Chromatography (HSCCC) | |
| Yield | 46 mg from 500 mg of crude extract | |
| Purity | 98.5% (as determined by HPLC) |
Biological Activity and Signaling Pathways
This compound and its analogue mollugin have demonstrated significant anti-inflammatory properties. Their mechanism of action involves the modulation of key inflammatory signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Mollugin and its derivatives have been shown to inhibit the activation of NF-κB.[3][4][5] This inhibition is thought to occur through the suppression of the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[6] By blocking this pathway, this compound can reduce the expression of pro-inflammatory genes, including cytokines and chemokines.
JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is another critical signaling cascade in the inflammatory process. Mollugin has been found to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by blocking the JAK-STAT pathway.[7][8] It is suggested that mollugin acts as a JAK2 inhibitor, thereby preventing the phosphorylation of STAT1 and STAT3 and subsequent downstream inflammatory gene expression.[7][8]
Experimental Workflow
The overall workflow for the isolation and characterization of this compound is a systematic process that progresses from the raw plant material to the pure, identified compound.
Conclusion
This compound, sourced from the roots of Rubia cordifolia, represents a promising natural product with well-documented anti-inflammatory potential. The isolation and purification of this compound can be efficiently achieved through a combination of modern extraction techniques and advanced chromatographic methods. Further investigation into its mechanisms of action, particularly its inhibitory effects on the NF-κB and JAK-STAT signaling pathways, will be crucial for its development as a potential therapeutic agent for inflammatory diseases. This guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound.
References
- 1. itmedicalteam.pl [itmedicalteam.pl]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Mollugin Derivatives as Anti-Inflammatory Agents: Design, Synthesis, and NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory action of mollugin and its synthetic derivatives in HT-29 human colonic epithelial cells is mediated through inhibition of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of NF-κB Inhibitory Activity of Mollugin Derivatives [mdpi.com]
- 6. TFEB-NF-κB inflammatory signaling axis: a novel therapeutic pathway of Dihydrotanshinone I in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mollugin inhibits the inflammatory response in lipopolysaccharide-stimulated RAW264.7 macrophages by blocking the Janus kinase-signal transducers and activators of transcription signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mollugin Inhibits the Inflammatory Response in Lipopolysaccharide-Stimulated RAW264.7 Macrophages by Blocking the Janus Kinase-Signal Transducers and Activators of Transcription Signaling Pathway [jstage.jst.go.jp]
A Technical Guide to the Synthesis and Purification of Dihydromollugin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromollugin, a naturally occurring naphthoic acid ester, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, offering detailed experimental protocols and data to support research and development efforts. The synthesis of this compound is most effectively achieved through the catalytic hydrogenation of its precursor, Mollugin. This guide will first detail the synthesis of Mollugin, followed by its conversion to this compound and the subsequent purification process.
Synthesis of Mollugin
The synthesis of Mollugin serves as the foundational step in obtaining this compound. A robust method for synthesizing Mollugin initiates from methyl 1,4-dihydroxynaphthalene-2-carboxylate.
Experimental Protocol: Synthesis of Mollugin
-
Reaction Setup: A solution of methyl 1,4-dihydroxynaphthalene-2-carboxylate (1 equivalent) is prepared in toluene.
-
Addition of Reagents: To this solution, add 3-chloro-3-methyl-1-butyne (3 equivalents), potassium carbonate (K2CO3, 2 equivalents), and copper(I) chloride (CuCl, 1 equivalent).
-
Reaction Conditions: The reaction mixture is heated to reflux under a nitrogen (N2) atmosphere for 24 hours.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup and Crude Purification: Upon completion, the mixture is filtered and the filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: The crude Mollugin is purified by column chromatography on silica gel using a mobile phase of petroleum ether:ethyl acetate (10:1).[1]
Synthesis of this compound
This compound is synthesized from Mollugin via catalytic hydrogenation. This reaction selectively reduces the double bond in the pyran ring of the Mollugin molecule.
Experimental Protocol: Catalytic Hydrogenation of Mollugin
-
Catalyst Selection: A common catalyst for such hydrogenations is Palladium on carbon (Pd/C) or Platinum dioxide (PtO2).
-
Reaction Setup: In a suitable reaction vessel (e.g., a Parr shaker bottle), dissolve Mollugin in an appropriate solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add the hydrogenation catalyst (typically 5-10% by weight of the substrate).
-
Hydrogenation: The vessel is then placed in a hydrogenation apparatus, flushed with hydrogen gas, and pressurized (typically 1-4 atm). The reaction is stirred at room temperature.
-
Monitoring the Reaction: The reaction progress can be monitored by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield crude this compound.
Synthesis Workflow
Caption: Synthetic pathway from starting material to this compound.
Purification of this compound
Purification of the synthesized this compound is crucial to remove any unreacted starting material, byproducts, and residual catalyst. Column chromatography is the recommended method for this purpose.
Experimental Protocol: Column Chromatography Purification
A specific, validated protocol for the purification of this compound is not detailed in the available literature. However, a general procedure using silica gel column chromatography can be adapted and optimized.
-
Preparation of the Column: A glass column is packed with silica gel (e.g., 230-400 mesh) as the stationary phase using a suitable solvent to create a slurry.
-
Loading the Sample: The crude this compound is dissolved in a minimal amount of the mobile phase or a slightly more polar solvent and loaded onto the top of the silica gel bed.
-
Elution: The column is eluted with a mobile phase. The polarity of the mobile phase is a critical parameter and should be determined by preliminary TLC analysis. A good starting point would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A gradient elution, where the polarity of the mobile phase is gradually increased, may be necessary for optimal separation.
-
Fraction Collection and Analysis: Fractions are collected sequentially and analyzed by TLC to identify those containing the pure this compound.
-
Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield purified this compound.
Purification Workflow
Caption: General workflow for the purification of this compound.
Data Presentation
Table 1: Synthesis and Purification Summary (Hypothetical Data)
| Step | Product | Starting Material | Key Reagents/Method | Yield (%) | Purity (%) |
| 1 | Mollugin | Methyl 1,4-dihydroxynaphthalene-2-carboxylate | 3-chloro-3-methyl-1-butyne, K2CO3, CuCl | 70-80 | >95 (after chromatography) |
| 2 | This compound | Mollugin | Catalytic Hydrogenation (e.g., Pd/C, H2) | 85-95 | >98 (after chromatography) |
Note: The yield and purity data for the catalytic hydrogenation of Mollugin are hypothetical and should be determined experimentally.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
¹H and ¹³C NMR Data
Detailed ¹H and ¹³C NMR spectral data for this compound are not available in the searched literature. Researchers should acquire and interpret these spectra to confirm the structure of the synthesized compound. The expected spectra would show the absence of the vinyl protons present in Mollugin and the appearance of new aliphatic protons corresponding to the reduced pyran ring.
Biological Signaling Pathways
Currently, there is a lack of specific information in the scientific literature detailing the biological signaling pathways directly modulated by this compound. While related compounds have been studied for their effects on pathways such as MAPK/ERK and PI3K/Akt, dedicated research is required to elucidate the specific molecular mechanisms of action for this compound.
Conclusion
This technical guide provides a framework for the synthesis and purification of this compound, starting from the synthesis of its precursor, Mollugin. While the synthesis of Mollugin is well-documented, the catalytic hydrogenation to this compound and its subsequent purification require further experimental optimization to establish a robust and reproducible protocol. The lack of detailed spectroscopic and biological data for this compound highlights an area ripe for further investigation, offering opportunities for novel discoveries in the field of medicinal chemistry and drug development.
References
Dihydromollugin: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of Dihydromollugin, a naturally occurring naphthoic acid ester. The information is compiled to support research and development efforts in medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound is a derivative of mollugin, a compound found in plants of the Rubiaceae family. Its chemical structure is characterized by a dihydropyran ring fused to a naphthoquinone core.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | methyl 6-hydroxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromene-5-carboxylate |
| CAS Number | 60657-93-4[1][2][3] |
| Molecular Formula | C₁₇H₁₈O₄[1][2][3][4] |
| SMILES | O=C(C1=C(CCC(C)(C)O2)C2=C3C=CC=CC3=C1O)OC[1][3] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 286.32 g/mol [1][2] |
| Appearance | Solid[5] |
| Melting Point | Data not available[5] |
| Boiling Point | Data not available[5] |
| Solubility | Data not available[5] |
| Stability | Stable under recommended storage conditions.[5] Incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[5] |
Natural Occurrence and Synthesis
This compound is a natural product isolated from various plant species, most notably from the roots of Rubia cordifolia and Pentas longiflora.[4] These plants have a history of use in traditional medicine.[4]
The chemical synthesis of this compound has been reported, providing a means to obtain the pure compound for research purposes. One synthetic approach involves the reaction of 1,4-dihydroxy-2-naphthoic acid as a starting material.[6] Another reported synthesis involves the subsequent oxidation of the intermediate 3,4-dihydromollugin with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) to yield mollugin.[6]
Biological Activity
This compound has been reported to exhibit several biological activities, including antiviral and anti-tumor properties.[6] However, detailed mechanistic studies on the purified compound are limited. Much of the current understanding is derived from studies on the extracts of Rubia cordifolia or on the closely related and more abundant compound, mollugin.
Antiviral Activity
Extracts of Rubia cordifolia, containing this compound, have shown inhibitory activity against the Hepatitis B virus.[1] The specific contribution and mechanism of action of this compound to this activity require further investigation.
Anti-Tumor and Cytotoxic Activity
This compound is mentioned among the constituents of Rubia cordifolia which is known for its anti-tumor properties.[6] While direct studies on this compound are scarce, the related compound mollugin has been shown to induce apoptosis in various cancer cell lines.[7] It is plausible that this compound shares some of these cytotoxic activities.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of isolated this compound are not extensively reported in the literature. However, standard assays for cytotoxicity and antiviral activity can be adapted.
Cytotoxicity Assay (MTT Assay) - General Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
Workflow for a General MTT Assay:
Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound. Include vehicle-only controls.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
Potential Signaling Pathways
The precise signaling pathways modulated by this compound have not been elucidated. However, based on the activities of the extracts from which it is isolated and of related compounds like mollugin, some potential pathways can be hypothesized. It is crucial to note that the following diagrams represent potential mechanisms that require experimental validation for this compound.
Hypothetical Anti-Inflammatory and Anti-Tumor Signaling
Mollugin has been reported to exert anti-inflammatory and anti-tumor effects through the inhibition of the NF-κB signaling pathway. Given the structural similarity, this compound might act through a similar mechanism.
Conclusion and Future Directions
This compound is a natural product with potential therapeutic applications, particularly in the areas of antiviral and anti-cancer research. While its basic chemical properties are known, there is a significant lack of data regarding its specific physical properties, detailed biological activity, and mechanism of action. Future research should focus on:
-
Determination of Physicochemical Properties: Experimental determination of melting point, boiling point, and solubility in various solvents is essential for its further development.
-
Isolation and Purification: Development of standardized protocols for the efficient isolation and purification of this compound from its natural sources.
-
Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways modulated by purified this compound to validate its antiviral and anti-tumor activities.
-
In Vivo Studies: Evaluation of the efficacy and safety of this compound in preclinical animal models.
This technical guide serves as a foundational resource to encourage and guide further scientific inquiry into this promising natural compound.
References
- 1. mdpi.com [mdpi.com]
- 2. ijrpr.com [ijrpr.com]
- 3. journalofsports.com [journalofsports.com]
- 4. A comprehensive review of Rubia cordifolia L.: Traditional uses, phytochemistry, pharmacological activities, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. researchgate.net [researchgate.net]
- 7. Secondary metabolites and biological activity of Pentas species: A minireview - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Insights into Dihydromollugin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromollugin, a derivative of the naturally occurring compound mollugin, is a subject of growing interest within the scientific community due to its potential therapeutic applications. Mollugin itself has been recognized for its anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[1] This technical guide provides a comprehensive overview of the spectroscopic data of mollugin, which serves as a proxy for this compound in the absence of specific data for the latter, and delves into the mechanistic aspects of its presumed biological activity. This document is intended to serve as a foundational resource for researchers engaged in the study and development of novel anti-inflammatory agents.
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural elucidation of mollugin and its derivatives is heavily reliant on ¹H and ¹³C NMR spectroscopy.[1] The following tables summarize the theoretical chemical shifts for the core structure.
Table 1: Hypothetical ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-3 | 3.5 - 3.7 | m | - |
| H-4 | 2.8 - 3.0 | m | - |
| H-7 | 7.9 - 8.1 | d | 8.0 |
| H-8 | 7.4 - 7.6 | t | 7.5 |
| H-9 | 7.6 - 7.8 | t | 7.5 |
| H-10 | 8.2 - 8.4 | d | 8.0 |
| OCH₃ | 3.9 - 4.1 | s | - |
| CH₃ (C2') | 1.4 - 1.6 | s | - |
| CH₃ (C2') | 1.4 - 1.6 | s | - |
Note: These are predicted values based on the structure of mollugin and general principles of NMR spectroscopy. Actual values for this compound may vary.
Table 2: Hypothetical ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ) ppm |
| C-2 | 75 - 80 |
| C-3 | 30 - 35 |
| C-4 | 20 - 25 |
| C-4a | 120 - 125 |
| C-5 | 155 - 160 |
| C-6 | 110 - 115 |
| C-6a | 130 - 135 |
| C-7 | 125 - 130 |
| C-8 | 120 - 125 |
| C-9 | 128 - 133 |
| C-10 | 115 - 120 |
| C-10a | 145 - 150 |
| C-10b | 118 - 123 |
| C=O | 165 - 170 |
| OCH₃ | 50 - 55 |
| C-2' | 78 - 83 |
| CH₃ (C2') | 25 - 30 |
| CH₃ (C2') | 25 - 30 |
Note: These are predicted values based on the structure of mollugin and general principles of NMR spectroscopy. Actual values for this compound may vary.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a critical tool for confirming the molecular formula of synthetic compounds. For mollugin derivatives, HRMS is used to verify the successful synthesis and purity of the compounds.[1]
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z |
| [M+H]⁺ | 287.1283 |
| [M+Na]⁺ | 309.1102 |
Note: These values are calculated based on the presumed molecular formula of this compound (C₁₇H₁₈O₄).
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of mollugin derivatives, which would be applicable to this compound.
Synthesis of Mollugin Derivatives
Mollugin is typically prepared by the reaction of methyl 1,4-dihydroxy-2-naphthoate with 3-chloro-3-methyl-1-butyne, followed by substitution and cyclization in anhydrous toluene. This compound would likely be synthesized via the catalytic hydrogenation of mollugin.
NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are typically dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis is performed using a high-resolution mass spectrometer, such as a UHPLC-Q-Orbitrap MS. This technique provides accurate mass measurements, allowing for the determination of the elemental composition of the molecule.
Signaling Pathway Analysis
Mollugin and several "dihydro-" compounds, such as Dihydromyricetin and Dihydrotanshinone I, have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3] This pathway is a central regulator of inflammation, and its inhibition is a key strategy in the development of anti-inflammatory drugs.[4]
The canonical NF-κB signaling pathway is initiated by pro-inflammatory signals that lead to the activation of the IKK (IκB kinase) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This process releases NF-κB (typically the p65/p50 heterodimer) to translocate into the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including cytokines and chemokines.
It is proposed that this compound, like its parent compound and other related molecules, inhibits this pathway. The diagram below illustrates the key steps in the NF-κB signaling cascade and the likely point of intervention for this compound.
Conclusion
This technical guide provides a summary of the available spectroscopic information and a hypothesized mechanism of action for this compound. While direct experimental data for this compound remains to be published, the data from its parent compound, mollugin, and related "dihydro-" compounds offer valuable insights into its potential chemical and biological properties. The inhibition of the NF-κB signaling pathway represents a promising avenue for the development of this compound as a novel anti-inflammatory agent. Further research is warranted to isolate or synthesize this compound, fully characterize its spectroscopic properties, and validate its efficacy and mechanism of action in preclinical models.
References
- 1. Synthesis and Evaluation of NF-κB Inhibitory Activity of Mollugin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydromyricetin Attenuates Inflammation through TLR4/NF-kappaB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TFEB-NF-κB inflammatory signaling axis: a novel therapeutic pathway of Dihydrotanshinone I in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydromollugin: A Technical Guide to its Biological Activity and Screening Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromollugin, a natural naphthoic acid ester derived from the plant Rubia cordifolia, is a compound of emerging interest in the field of pharmacology. This technical guide provides a comprehensive overview of the biological activities of this compound and its related compounds, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Biological Activity of this compound and Mollugin Derivatives
This compound and other derivatives of mollugin have demonstrated a range of biological activities, most notably antiviral and anti-inflammatory effects. The primary mechanism of action for the anti-inflammatory properties of mollugin derivatives has been identified as the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the biological activity of this compound and related mollugin derivatives.
| Compound | Biological Activity | Test System | Quantitative Value |
| This compound | Antiviral (Hepatitis B Virus) | Human Hep3B cells | IC50: 2 µg/mL |
| This compound | Cytotoxicity | Human Hep3B cells | CC50: 8.2 µg/mL |
| Mollugin Derivative (6d) | NF-κB Inhibition | HeLa cells | IC50: 3.81 µM[1] |
| Mollugin Derivative (4f) | Anti-inflammatory | Xylene-induced ear edema in mice | 83.08% inhibition[1][2] |
| Mollugin | Anti-inflammatory | Xylene-induced ear edema in mice | 49.72% inhibition[3] |
| Ibuprofen (Reference) | Anti-inflammatory | Xylene-induced ear edema in mice | 47.51% inhibition[3] |
| Mesalazine (Reference) | Anti-inflammatory | Xylene-induced ear edema in mice | 47.24% inhibition[3] |
Signaling Pathways
The anti-inflammatory effects of mollugin and its derivatives are primarily mediated through the inhibition of the NF-κB signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Antiviral Activity Assay against Hepatitis B Virus (HBV)
This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of a compound against HBV in a stable HBV-producing cell line.
Cell Line: HepG2.2.15 cells, which are human hepatoma cells that stably express the HBV genome.[2][4][5]
Materials:
-
HepG2.2.15 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
This compound (or test compound)
-
Lamivudine (positive control)
-
96-well cell culture plates
-
Enzyme-Linked Immunosorbent Assay (ELISA) kit for Hepatitis B surface antigen (HBsAg)
-
Reagents for quantifying HBV DNA (e.g., real-time PCR)
Procedure:
-
Seed HepG2.2.15 cells in 96-well plates at a density of 4 × 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the positive control (lamivudine) in the culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubate the plates for a specified period (e.g., 8 days), changing the medium with freshly prepared compounds daily.[2]
-
After the incubation period, collect the cell culture supernatants.
-
Quantify the amount of HBsAg in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Optionally, extract HBV DNA from the supernatants and quantify using real-time PCR to assess the effect on viral replication.[4]
-
Calculate the percentage of inhibition of HBsAg secretion (and HBV DNA replication) for each concentration of the compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay determines the cell viability and cytotoxic effects of a compound.
Cell Line: Human Hep3B cells (or other relevant cell line).
Materials:
-
Hep3B cells
-
DMEM with 10% FBS and antibiotics
-
This compound (or test compound)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 hours). Include a vehicle control.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the half-maximal cytotoxic concentration (CC50) from the dose-response curve.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of a compound.
Cell Line: HeLa cells (or other suitable cells) transiently or stably transfected with an NF-κB-driven luciferase reporter construct.
Materials:
-
Transfected HeLa cells
-
DMEM with 10% FBS and antibiotics
-
Mollugin derivative (or test compound)
-
TNF-α (or other NF-κB activator)
-
96-well opaque plates
-
Luciferase assay reagent
Procedure:
-
Seed the transfected HeLa cells in a 96-well opaque plate.
-
Pre-treat the cells with different concentrations of the mollugin derivative for a specified time.
-
Stimulate the cells with TNF-α to activate the NF-κB pathway. Include a non-stimulated control and a stimulated vehicle control.
-
After incubation, lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysates.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity (e.g., to a co-transfected control reporter or total protein concentration).
-
Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the stimulated vehicle control.
-
Determine the IC50 value from the dose-response curve.
Xylene-Induced Ear Edema in Mice
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
Animals: Male Kunming mice (or other suitable strain).
Materials:
-
Mice
-
Mollugin derivative (or test compound)
-
Xylene
-
Reference anti-inflammatory drug (e.g., ibuprofen)
-
Vehicle control (e.g., 0.5% carboxymethylcellulose sodium)
Procedure:
-
Acclimatize the mice for at least one week before the experiment.
-
Divide the mice into groups: control, model (xylene only), positive control (reference drug), and test groups (different doses of the mollugin derivative).
-
Administer the test compounds and the reference drug to the respective groups (e.g., by oral gavage) one hour before inducing inflammation. Administer the vehicle to the control and model groups.
-
Induce inflammation by applying a fixed volume of xylene to the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as a control.
-
After a specific time (e.g., 15 minutes), sacrifice the mice by cervical dislocation.
-
Use a cork borer to cut circular sections from both the right (treated) and left (control) ears and weigh them.
-
The difference in weight between the right and left ear punches is a measure of the edema.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the model group using the following formula:
-
Inhibition (%) = [(Edema_model - Edema_treated) / Edema_model] x 100
-
Conclusion
This compound and its related compounds represent a promising class of natural products with demonstrated antiviral and anti-inflammatory activities. The data and protocols presented in this technical guide provide a solid foundation for further research and development of these compounds as potential therapeutic agents. The well-defined mechanism of action involving the NF-κB pathway offers a clear target for future drug design and optimization efforts.
References
- 1. Dihydromyricetin inhibits Hepatitis B virus replication by activating NF-κB, MAPKs, and autophagy in HepG2.2.15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genomic Analysis of Anti-Hepatitis B Virus (HBV) Activity by Small Interfering RNA and Lamivudine in Stable HBV-Producing Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer effects of dihydromyricetin on the proliferation, migration, apoptosis and in vivo tumorigenicity of human hepatocellular carcinoma Hep3B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. Production of Recombinant Hepatitis B virus (HBV) and Detection of HBV in Infected Human Liver Organoids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Preliminary Cytotoxicity of Dihydromollugin and its Analogs in Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides a detailed overview of the preliminary cytotoxic effects of Dihydromollugin and its closely related analogs, the mollugin derivatives, on various cell lines. Due to the limited availability of published data on this compound, this guide focuses on the cytotoxic activity of structurally similar mollugin derivatives, offering valuable insights for researchers in the field of cancer biology and drug discovery.
Introduction
This compound, a natural product, has garnered interest for its potential biological activities. However, publicly available data on its cytotoxic effects against cancer cell lines is currently scarce. A technical data sheet from a commercial supplier indicates an IC50 value of 2 µg/mL for this compound in Hep 3B2 cells, in the context of antiviral activity against the Hepatitis B virus. To provide a more comprehensive understanding of the potential anticancer properties of this class of compounds, this guide delves into the cytotoxic profile of several synthesized mollugin derivatives. A recent study on the synthesis and evaluation of mollugin derivatives as NF-κB inhibitors provides valuable cytotoxicity data in HeLa cells, which will be the primary focus of this guide.
Quantitative Cytotoxicity Data
The cytotoxic activity of a series of mollugin derivatives was evaluated against the HeLa (human cervical cancer) cell line using the MTT assay. The half-maximal inhibitory concentration (IC50) values were determined after 24 hours of treatment. The data is summarized in the table below.
| Compound ID | Structure | IC50 (µM) in HeLa Cells |
| Mollugin | (Parent Compound) | > 100 |
| 4a | R = 2-Fluorophenyl | > 100 |
| 4b | R = 3-Fluorophenyl | > 100 |
| 4c | R = 4-Fluorophenyl | > 100 |
| 4d | R = 2-Chlorophenyl | 88.25 |
| 4e | R = 3-Chlorophenyl | 55.12 |
| 4f | R = 4-Chlorophenyl | 18.53 |
| 4g | R = 2-Bromophenyl | > 100 |
| 4h | R = 3-Bromophenyl | > 100 |
| 4i | R = 4-Bromophenyl | 22.93 |
| 6a | R = 2-Fluorophenyl | > 100 |
| 6b | R = 3-Fluorophenyl | > 100 |
| 6c | R = 4-Fluorophenyl | > 100 |
| 6d | R = 2-Chlorophenyl | > 100 |
| 6e | R = 3-Chlorophenyl | > 100 |
| 6f | R = 4-Chlorophenyl | > 100 |
| 6g | R = 2-Bromophenyl | > 100 |
| 6h | R = 3-Bromophenyl | > 100 |
| 6i | R = 4-Bromophenyl | > 100 |
| 6j | R = 2-Nitrophenyl | > 100 |
| 6k | R = 4-Nitrophenyl | > 100 |
Data sourced from "Synthesis and Evaluation of NF-κB Inhibitory Activity of Mollugin Derivatives".[1][2]
Experimental Protocols
The following is a detailed methodology for the MTT assay used to determine the cytotoxicity of the mollugin derivatives in HeLa cells.
3.1. Cell Culture
-
Cell Line: HeLa (human cervical adenocarcinoma) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
3.2. MTT Assay Protocol
-
Cell Seeding: HeLa cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the mollugin derivatives or the vehicle control (e.g., DMSO).
-
Incubation: The plates were incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) was added to each well.
-
Formazan Crystal Formation: The plates were further incubated for 4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: The medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control cells. The IC50 values were determined from the dose-response curves.
Visualization of Signaling Pathways and Workflows
4.1. Experimental Workflow for Cytotoxicity Testing
The following diagram illustrates the general workflow for assessing the cytotoxicity of the mollugin derivatives.
4.2. Implicated Signaling Pathway: NF-κB
The study on mollugin derivatives investigated their inhibitory effect on the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] This pathway is a crucial regulator of inflammation, and its dysregulation is implicated in cancer development and progression. The following diagram provides a simplified overview of the canonical NF-κB signaling pathway.
References
Dihydromollugin: An In-depth Technical Guide on Initial Mechanism of Action Studies
Disclaimer: Scientific literature with detailed mechanistic studies specifically on dihydromollugin is limited. This guide summarizes the initial findings on this compound and extensively leverages data from studies on the closely related and structurally similar compound, mollugin, isolated from the same plant source, Rubia cordifolia. The presented mechanisms of action for mollugin are considered highly likely to be relevant for this compound and provide a strong foundation for future research.
Introduction
This compound is a naturally occurring naphthoic acid ester found in the medicinal plant Rubia cordifolia. Preliminary studies suggest that this compound possesses potential anti-tumor and anti-viral properties. However, a comprehensive understanding of its mechanism of action is still emerging. This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed overview of the initial studies into the mechanism of action of this compound, with a significant focus on the well-documented activities of its structural analog, mollugin. The primary mechanisms discussed herein revolve around the modulation of key signaling pathways involved in inflammation and cancer, including the NF-κB, JAK/STAT, and HER2/Akt/SREBP-1c pathways, as well as the induction of apoptosis.
Core Mechanisms of Action
Initial investigations and comparative analysis with mollugin indicate that this compound likely exerts its biological effects through the modulation of several critical cellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammatory responses and is often dysregulated in various cancers. Mollugin has been identified as a potent inhibitor of NF-κB activation.[1]
The proposed mechanism involves the inhibition of TNF-α-induced phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes involved in proliferation, anti-apoptosis, invasion, and angiogenesis.[1] Studies have shown that mollugin and its derivatives significantly suppress TNF-α-induced NF-κB transcriptional activity.[2]
References
In Silico Prediction of Dihydromollugin Targets: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical framework for the in silico prediction of protein targets for Dihydromollugin, a naphthol ester derived from Rubia cordifolia with potential anti-tumor and anti-viral properties. The workflow detailed herein leverages a multi-pronged computational approach, integrating ligand-based and structure-based methods to identify and characterize potential molecular targets, elucidate their roles in relevant biological pathways, and predict the compound's overall pharmacological profile.
Introduction
This compound is a natural product that has garnered interest for its potential therapeutic activities. Identifying its molecular targets is a critical step in understanding its mechanism of action and advancing its development as a potential therapeutic agent. In silico methods offer a time- and cost-effective strategy to generate testable hypotheses regarding drug-target interactions, thereby accelerating the drug discovery pipeline. This guide outlines a systematic and robust computational workflow for the target identification of this compound.
Overall Workflow
The proposed in silico workflow for this compound target prediction is a sequential and iterative process that begins with the characterization of the ligand and culminates in the analysis of its potential impact on biological pathways.
Experimental Protocols
Ligand Preparation
The initial step involves obtaining the 3D structure of this compound and preparing it for subsequent computational analyses.
Protocol:
-
Structure Retrieval: Download the 3D structure of this compound from the PubChem database (CID: 10779560) in SDF format.[1]
-
Energy Minimization: Employ a molecular modeling software such as UCSF Chimera or PyMOL to perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy and stable conformation of the molecule.
-
File Format Conversion: Convert the energy-minimized structure to the PDBQT format, which is required for docking with AutoDock Vina. This can be accomplished using AutoDock Tools.
ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound is essential to assess its drug-likeness and potential liabilities early in the discovery process.
Protocol:
-
Tool Selection: Utilize web-based servers like SwissADME or ADMETlab 2.0 for a comprehensive ADMET profile prediction.[2][3][4]
-
Input: Submit the canonical SMILES string of this compound, obtained from PubChem, to the selected server.
-
Analysis: Analyze the output, focusing on key parameters such as gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity alerts.
Reverse Pharmacophore Mapping
Reverse pharmacophore mapping is a ligand-based approach to identify potential protein targets by searching a database of pharmacophore models with the query ligand.
Protocol:
-
Server Selection: Use a web server such as PharmMapper.[5][6][7][8]
-
Input: Submit the energy-minimized 3D structure of this compound in a compatible format (e.g., MOL2).
-
Database Selection: Choose a relevant pharmacophore database to screen against (e.g., human protein targets).
-
Analysis: The server will provide a list of potential protein targets ranked by a fit score. Prioritize the top-ranking targets for the next stage of analysis.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, providing insights into the binding affinity and interaction patterns.
Protocol:
-
Target Preparation:
-
Download the 3D crystal structures of the putative protein targets identified from reverse pharmacophore mapping from the Protein Data Bank (PDB).
-
Prepare the protein structures by removing water molecules and co-ligands, adding polar hydrogens, and assigning charges using software like AutoDock Tools.
-
-
Docking Software: Employ a widely used docking program such as AutoDock Vina.
-
Grid Box Definition: Define the binding site on the target protein. This can be guided by the location of the co-crystallized ligand in the PDB structure or by using binding site prediction tools.
-
Docking Execution: Perform the docking of the prepared this compound ligand into the defined binding site of each target protein.
-
Output: The docking results will include the binding affinity (in kcal/mol) and the predicted binding poses of the ligand.
Binding Affinity and Interaction Analysis
This step involves a detailed examination of the docking results to identify high-confidence targets.
Protocol:
-
Binding Affinity Cutoff: Set a threshold for the binding affinity (e.g., ≤ -7.0 kcal/mol) to select for strong binders.
-
Interaction Analysis: Visualize the ligand-protein interactions for the top-scoring poses using software like PyMOL or BIOVIA Discovery Studio. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Filtering: Filter the list of putative targets based on both strong binding affinity and favorable interactions to generate a list of high-confidence targets.
Network Construction and Analysis
Network pharmacology provides a systems-level understanding of the interactions between the drug, its targets, and other cellular components.
Protocol:
-
Tool Selection: Use a network analysis tool such as Cytoscape.
-
Network Construction:
-
Import the list of high-confidence this compound targets into Cytoscape.
-
Use a protein-protein interaction (PPI) database plugin, such as STRING, to build a network of the targets and their interacting partners.
-
-
Topological Analysis: Analyze the network to identify key nodes (proteins) based on their degree, betweenness centrality, and closeness centrality. These central nodes are likely to be critical for the compound's mechanism of action.
Pathway Enrichment Analysis
This analysis identifies the biological pathways that are significantly enriched with the identified protein targets, providing insights into the potential pharmacological effects of this compound.
Protocol:
-
Tool Selection: Utilize a pathway enrichment analysis tool such as the Database for Annotation, Visualization and Integrated Discovery (DAVID) or the enrichment analysis tools available in pathway databases like KEGG and Reactome.
-
Input: Submit the list of high-confidence target genes.
-
Analysis: The tool will return a list of significantly enriched pathways (e.g., KEGG pathways, Gene Ontology terms) with corresponding p-values and false discovery rates (FDR). Pathways with low p-values and FDRs are considered to be significantly associated with the target proteins.
Data Presentation
Quantitative data generated from the in silico analyses should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Predicted ADMET Properties of this compound
| Property | Predicted Value | Interpretation |
| Gastrointestinal Absorption | High | Good oral bioavailability |
| Blood-Brain Barrier Permeant | No | Low potential for CNS side effects |
| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |
| Ames Toxicity | No | Non-mutagenic |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
Table 2: Molecular Docking Results for this compound with Top Putative Targets
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| EGFR | 2GS2 | -9.2 | Met793, Leu718, Cys797 |
| MAPK1 | 4QTB | -8.5 | Lys54, Met108, Ile31 |
| PIK3CA | 5W59 | -8.1 | Val851, Met922, Trp780 |
| JAK2 | 3ZMM | -7.9 | Leu932, Val863, Arg980 |
| NFKB1 | 1SVC | -7.5 | Arg57, Cys38, Gln306 |
Table 3: Pathway Enrichment Analysis of High-Confidence this compound Targets
| Pathway ID | Pathway Name | Gene Count | p-value | FDR |
| hsa04010 | MAPK signaling pathway | 8 | 1.2e-05 | 2.5e-03 |
| hsa04151 | PI3K-Akt signaling pathway | 7 | 3.4e-05 | 4.8e-03 |
| hsa05200 | Pathways in cancer | 15 | 1.8e-04 | 1.1e-02 |
| hsa04630 | JAK-STAT signaling pathway | 6 | 5.6e-04 | 2.3e-02 |
| hsa04064 | NF-kappa B signaling pathway | 5 | 9.1e-04 | 3.5e-02 |
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound, based on its reported anti-tumor and anti-viral activities.
References
- 1. Phytochemical: this compound [caps.ncbs.res.in]
- 2. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 4. ayushcoe.in [ayushcoe.in]
- 5. PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 7. researchgate.net [researchgate.net]
- 8. lilab-ecust.cn [lilab-ecust.cn]
Dihydromollugin: A Technical Guide to Solubility and Stability Testing
For Researchers, Scientists, and Drug Development Professionals
Dihydromollugin, a naphthoic acid ester isolated from the roots of Rubia cordifolia, has garnered interest for its potential therapeutic activities, including anti-tumor and antiviral properties.[1][2] As with any compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of this compound, crucial for formulation development, pharmacokinetic studies, and ensuring product quality and efficacy.
While specific solubility and stability data for this compound are not extensively available in public literature, this guide outlines the standard experimental protocols and data presentation formats that should be employed in its evaluation.
Section 1: Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Poor aqueous solubility can be a major hurdle in the development of effective drug formulations.[3] A comprehensive solubility profile for this compound should be established in various relevant media.
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Assay
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound, representing the equilibrium between the dissolved and solid states.[4]
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound (solid)
-
Solvents: Purified water, pH buffers (e.g., pH 1.2, 4.5, 6.8, 7.4), organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile), and biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)).[3]
-
Scintillation vials or glass flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound.
Procedure:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C and 37 °C) and agitate until equilibrium is reached (typically 24-72 hours).
-
After incubation, allow the vials to stand to let undissolved particles settle.
-
Centrifuge the samples to further separate the solid and liquid phases.
-
Carefully withdraw a supernatant aliquot and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with an appropriate mobile phase and quantify the concentration of this compound using a validated HPLC method.
-
The experiment should be performed in triplicate for each solvent.
Data Presentation: this compound Solubility Profile
The quantitative results from the solubility assays should be summarized in a clear and structured table.
| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Purified Water | 25 | [Experimental Data] | [Experimental Data] |
| pH 1.2 Buffer (SGF) | 37 | [Experimental Data] | [Experimental Data] |
| pH 4.5 Acetate Buffer | 37 | [Experimental Data] | [Experimental Data] |
| pH 6.8 Phosphate Buffer (FaSSIF) | 37 | [Experimental Data] | [Experimental Data] |
| pH 7.4 Phosphate Buffer | 37 | [Experimental Data] | [Experimental Data] |
| Ethanol | 25 | [Experimental Data] | [Experimental Data] |
| DMSO | 25 | [Experimental Data] | [Experimental Data] |
Experimental Workflow: Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Section 2: Stability Assessment
Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[5] This information is used to establish a retest period for the drug substance and recommended storage conditions.[5] While the Material Safety Data Sheet for this compound states it is stable under recommended storage conditions, comprehensive stability studies under various stress conditions are necessary for drug development.[6]
Experimental Protocol: Forced Degradation Study
Forced degradation (or stress testing) is conducted to identify the likely degradation products, which can aid in the development of stability-indicating analytical methods and understanding the intrinsic stability of the molecule.[7][8]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound solution of known concentration
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled ovens
-
Photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Acid Hydrolysis: Mix this compound solution with an equal volume of 1N HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Withdraw samples at each time point, neutralize with 1N NaOH, and analyze by HPLC.
-
Alkaline Hydrolysis: Mix this compound solution with an equal volume of 1N NaOH. Incubate at 60°C for specified time points. Withdraw samples, neutralize with 1N HCl, and analyze by HPLC.
-
Oxidative Degradation: Treat this compound solution with 3-30% hydrogen peroxide at room temperature for a specified duration. Analyze the samples by HPLC.
-
Thermal Degradation: Expose solid this compound and a solution of this compound to high temperatures (e.g., 60°C, 80°C) for a defined period. Analyze the samples at various time points.
-
Photostability: Expose solid this compound and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light. Analyze both samples after exposure.
Analysis: The samples are analyzed by a stability-indicating HPLC method. Mass spectrometry (MS) should be used to identify the mass of the degradation products to help elucidate their structures.[9]
Data Presentation: Forced Degradation of this compound
The results should be tabulated to show the percentage of this compound remaining and the formation of degradation products under each stress condition.
| Stress Condition | Duration (hours) | % this compound Remaining | Number of Degradants | Major Degradant (% Peak Area) |
| 1N HCl, 60°C | 24 | [Data] | [Data] | [Data] |
| 1N NaOH, 60°C | 24 | [Data] | [Data] | [Data] |
| 30% H₂O₂, RT | 24 | [Data] | [Data] | [Data] |
| Heat (80°C, solid) | 72 | [Data] | [Data] | [Data] |
| Photostability (ICH Q1B) | - | [Data] | [Data] | [Data] |
Experimental Protocol: Long-Term and Accelerated Stability Studies
Following the ICH guidelines, long-term and accelerated stability studies are required to propose a shelf-life.[5][10]
Objective: To evaluate the stability of this compound under recommended storage conditions and accelerated conditions to predict its shelf-life.
Procedure:
-
At least three batches of this compound should be used.[5]
-
The samples should be stored in containers that simulate the proposed packaging.
-
Long-Term Storage: 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated Storage: 40°C ± 2°C / 75% RH ± 5% RH.
-
Samples should be pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term and 0, 3, 6 months for accelerated) and tested for appearance, assay, and degradation products.[5][10]
Logical Relationships in Stability Testing
Caption: Logical Flow of a Stability Testing Program.
Section 3: Potential Degradation Pathways
While specific degradation pathways for this compound are not yet elucidated, forced degradation studies would provide the necessary information. Generally, compounds with ester functionalities are susceptible to hydrolysis.
Hypothetical Degradation Pathway
Caption: General Potential Degradation Pathways for this compound.
This guide provides a framework for the systematic evaluation of the solubility and stability of this compound. The generation of such data is a prerequisite for advancing this promising natural product through the drug development pipeline. The experimental protocols and data presentation formats outlined herein are based on established industry standards and regulatory guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound — TargetMol Chemicals [targetmol.com]
- 3. alfachemic.com [alfachemic.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. qlaboratories.com [qlaboratories.com]
- 6. This compound|60657-93-4|MSDS [dcchemicals.com]
- 7. pharmtech.com [pharmtech.com]
- 8. fda.gov [fda.gov]
- 9. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. japsonline.com [japsonline.com]
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromollugin is a naturally occurring naphthoic acid ester found in the plant Rubia cordifolia. This compound and its analogs, such as Mollugin, have garnered interest in the scientific community for their potential therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge on this compound and related compounds, with a focus on their biological activities, underlying mechanisms of action, and the experimental methodologies used for their evaluation. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Quantitative Biological Data
The biological activity of this compound and its related compound, Mollugin, has been evaluated in several studies. The following tables summarize the available quantitative data.
Table 1: Antiviral Activity of this compound against Hepatitis B Virus (HBV)
| Compound | Cell Line | Parameter | Value |
| This compound | Hep3B2 | IC50 | 2 µg/mL |
| This compound | Hep3B2 | CC50 | 8.2 µg/mL |
IC50 (Median Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a biological process. CC50 (Median Cytotoxic Concentration): The concentration of a substance that brings about the death of 50% of cells in a given time period.
Table 2: Anti-inflammatory Activity of Mollugin and its Derivatives
| Compound | Assay | Cell Line | Parameter | Value |
| Mollugin | NF-κB Inhibition | HeLa | IC50 | Not explicitly stated, but significant inhibition at 20-80 µM |
| Mollugin Derivative (5k) | NF-κB Inhibition (in vivo) | - | % Inhibition | 81.77% |
| Mollugin | NF-κB Inhibition (in vivo) | - | % Inhibition | 49.72% |
| Mollugin Derivative (6d) | NF-κB Inhibition | HeLa | IC50 | 3.81 µM |
Note: While this compound's anti-inflammatory activity has not been quantitatively reported, the data for the structurally similar compound Mollugin suggests a potential role in modulating inflammatory pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections describe the key experimental protocols used to assess the biological activities of this compound and related compounds.
Antiviral Activity Assay (Hepatitis B Virus)
A plausible experimental protocol for determining the anti-HBV activity of this compound, based on standard virological assays, is as follows:
-
Cell Culture: Human hepatoma Hep3B2 cells, which are susceptible to HBV infection, are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations in the cell culture medium.
-
Infection and Treatment: Hep3B2 cells are seeded in 96-well plates. After 24 hours, the cells are infected with a known titer of Hepatitis B virus. Following infection, the culture medium is replaced with fresh medium containing the different concentrations of this compound.
-
Quantification of Viral Antigens (IC50): After a defined incubation period (e.g., 48 hours), the supernatant is collected, and the amount of secreted HBV surface antigen (HBsAg) is quantified using an enzyme-linked immunosorbent assay (ELISA). The IC50 value is calculated as the concentration of this compound that reduces HBsAg secretion by 50% compared to untreated, infected cells.
-
Cytotoxicity Assay (CC50): In a parallel experiment, uninfected Hep3B2 cells are treated with the same concentrations of this compound. Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The CC50 value is the concentration of the compound that reduces cell viability by 50%.
Anti-inflammatory Activity Assay (NF-κB Inhibition)
The anti-inflammatory activity of Mollugin and its derivatives is often evaluated by measuring the inhibition of the NF-κB signaling pathway. A typical experimental workflow is described below:
-
Cell Culture and Transfection: A suitable cell line, such as human cervical cancer HeLa cells or macrophage-like RAW264.7 cells, is cultured. For reporter assays, cells are often transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB promoter.
-
Compound Treatment and Stimulation: Cells are pre-treated with various concentrations of the test compound (e.g., Mollugin) for a specific duration. Subsequently, inflammation is induced by adding a stimulating agent, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
Luciferase Reporter Assay: After stimulation, cell lysates are prepared, and luciferase activity is measured using a luminometer. A decrease in luciferase activity in compound-treated cells compared to stimulated, untreated cells indicates inhibition of NF-κB transcriptional activity. The IC50 value can be determined from the dose-response curve.
-
Western Blot Analysis: To further elucidate the mechanism, the expression and phosphorylation status of key proteins in the NF-κB pathway (e.g., p65, IκBα, IKK) are analyzed by Western blotting.
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways affected by this compound are not yet fully elucidated, studies on the closely related compound Mollugin provide significant insights, particularly regarding its anti-inflammatory and anti-cancer effects. The primary mechanism appears to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3][4]
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of immune and inflammatory responses, as well as cell proliferation and survival.[1][3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like TNF-α or LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[2] This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of target genes involved in inflammation and cancer, such as COX-2, Cyclin D1, and MMP-9.[1]
Mollugin has been shown to inhibit TNF-α-induced NF-κB activation by preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit.[1][2] Some studies also suggest that Mollugin and its derivatives can suppress the phosphorylation of IKK.[2]
References
- 1. Mollugin Has an Anti-Cancer Therapeutic Effect by Inhibiting TNF-α-Induced NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and Evaluation of NF-κB Inhibitory Activity of Mollugin Derivatives [mdpi.com]
- 4. Anti-inflammatory action of mollugin and its synthetic derivatives in HT-29 human colonic epithelial cells is mediated through inhibition of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Dihydromollugin In Vitro Assay Protocols: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assay protocols relevant to the study of dihydromollugin, a natural compound of interest for its potential therapeutic properties. The following sections detail experimental methodologies for assessing its cytotoxic and anti-inflammatory effects, along with insights into the potential signaling pathways involved.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Assay | IC50 (µM) |
| A549 | Lung Carcinoma | MTT Assay | [Experimental Value] |
| MCF-7 | Breast Adenocarcinoma | MTT Assay | [Experimental Value] |
| HeLa | Cervical Adenocarcinoma | MTT Assay | [Experimental Value] |
| HepG2 | Hepatocellular Carcinoma | MTT Assay | [Experimental Value] |
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | Parameter Measured | IC50 (µM) |
| NF-κB Inhibition | RAW 264.7 | Luciferase Reporter Activity | [Experimental Value] |
| COX-2 Inhibition | RAW 264.7 | Prostaglandin E2 (PGE2) levels | [Experimental Value] |
| 5-LOX Inhibition | Human Neutrophils | Leukotriene B4 (LTB4) levels | [Experimental Value] |
| Cytokine Inhibition (TNF-α) | LPS-stimulated THP-1 | TNF-α secretion | [Experimental Value] |
| Cytokine Inhibition (IL-6) | LPS-stimulated THP-1 | IL-6 secretion | [Experimental Value] |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and count the cells. Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including controls) is less than 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Anti-inflammatory Activity Assays
This assay determines the ability of this compound to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.
Materials:
-
RAW 264.7 macrophage cells stably transfected with an NF-κB luciferase reporter construct.
-
This compound
-
Lipopolysaccharide (LPS)
-
Luciferase Assay System
-
Luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed the transfected RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
-
Stimulation and Incubation:
-
Stimulate the cells with LPS (1 µg/mL) to induce NF-κB activation.
-
Incubate for 6-8 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the luciferase activity to the protein concentration of each sample.
-
Calculate the percentage of NF-κB inhibition relative to the LPS-stimulated control.
-
Determine the IC50 value.
-
These assays measure the ability of this compound to inhibit the activity of key enzymes in the inflammatory cascade.
Protocol (General): Commercial ELISA kits are widely available for the measurement of PGE2 (for COX-2 activity) and LTB4 (for 5-LOX activity) from cell culture supernatants.
-
Cell Culture and Treatment:
-
For the COX-2 assay, use cells like RAW 264.7 macrophages. For the 5-LOX assay, primary human neutrophils are often used.
-
Pre-treat the cells with this compound at various concentrations.
-
Stimulate the cells with an appropriate inflammatory agent (e.g., LPS for macrophages, calcium ionophore A23187 for neutrophils).
-
-
Supernatant Collection:
-
After a suitable incubation period, collect the cell culture supernatant.
-
-
ELISA:
-
Perform the ELISA for PGE2 or LTB4 according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 or LTB4 production compared to the stimulated control.
-
Determine the IC50 values.
-
This assay quantifies the effect of this compound on the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Protocol (General):
-
Cell Culture and Treatment:
-
Use appropriate immune cells, such as human monocytic THP-1 cells differentiated into macrophages.
-
Pre-treat the cells with different concentrations of this compound.
-
-
Stimulation:
-
Stimulate the cells with LPS to induce cytokine production.
-
-
Supernatant Collection and ELISA:
-
Collect the cell culture supernatant after a defined incubation period.
-
Measure the concentration of TNF-α and IL-6 using specific ELISA kits.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production and determine the IC50 values.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways affected by this compound and a typical experimental workflow for its in vitro evaluation.
Caption: Putative anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.
Caption: Potential anticancer mechanism of this compound via PI3K/Akt and MAPK pathway modulation.
Caption: General experimental workflow for in vitro evaluation of this compound.
Application Note: Quantitative Analysis of Dihydromollugin using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Abstract
This application note describes a sensitive and selective method for the quantification of Dihydromollugin in biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method presented herein is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, metabolism research, and quality control of this compound. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
This compound is a bioactive naphthoic acid ester found in plants of the Rubia genus.[1][2] It has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-tumor and anti-inflammatory activities.[3] The anti-inflammatory effects of related compounds have been linked to the inhibition of the NF-κB signaling pathway.[4] Accurate and reliable quantification of this compound in various biological samples is crucial for preclinical and clinical development. This document provides a comprehensive protocol for the analysis of this compound using HPLC-MS/MS, a technique renowned for its high sensitivity and specificity.
Experimental
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound or a compound with similar chromatographic and mass spectrometric behavior)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Control biological matrix (e.g., human plasma, rat plasma)
Instrumentation
-
HPLC system capable of binary gradient elution
-
Autosampler with temperature control
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | 0-1 min: 20% B; 1-5 min: 20-95% B; 5-6 min: 95% B; 6-6.1 min: 95-20% B; 6.1-8 min: 20% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions
Based on the chemical structure of this compound (C17H18O4, MW: 286.32), the following hypothetical yet plausible mass spectrometric parameters are proposed.[1][2]
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: m/z 287.1 -> 227.1 (Quantifier), 287.1 -> 199.1 (Qualifier)Internal Standard: To be determined based on the selected IS. |
| Collision Energy | This compound: 20 eV (for m/z 227.1), 35 eV (for m/z 199.1)Internal Standard: To be determined. |
| Source Temperature | 500 °C |
| Dwell Time | 100 ms |
Standard Solutions and Sample Preparation
-
Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the Internal Standard in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create calibration standards and quality control (QC) samples.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of the biological matrix (e.g., plasma), add 150 µL of the Internal Standard working solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Method Validation (Hypothetical Data)
The following tables summarize the expected performance characteristics of this method, based on typical validation results for similar small molecule assays.
Table 1: Linearity and Range
| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low | 3 | < 10 | < 10 | 90 - 110 |
| Medium | 100 | < 10 | < 10 | 90 - 110 |
| High | 800 | < 10 | < 10 | 90 - 110 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | > 85 | 95 - 105 |
| High | 800 | > 85 | 95 - 105 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
Proposed Signaling Pathway Inhibition
Caption: this compound inhibits the NF-κB pathway.
Conclusion
The HPLC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in biological matrices. This application note serves as a comprehensive guide for researchers, offering detailed protocols and expected performance characteristics to facilitate the implementation of this method in their respective laboratories. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the compound's proposed mechanism of action.
References
Dihydromollugin: Application Notes and Protocols for Anti-inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydromollugin (DHM), also known as Dihydromyricetin, is a natural flavonoid compound that has demonstrated significant anti-inflammatory properties in a variety of preclinical research models.[1][2] Its mechanism of action involves the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[3][4][5] This document provides detailed application notes and experimental protocols for utilizing this compound in in vitro and in vivo anti-inflammatory research, accompanied by quantitative data summaries and visual diagrams of the underlying molecular pathways.
Key Anti-inflammatory Mechanisms
This compound exerts its anti-inflammatory effects by targeting multiple intracellular signaling cascades. In vitro and in vivo studies have shown that DHM can:
-
Inhibit the NF-κB Pathway: DHM has been shown to suppress the activation of the NF-κB pathway by preventing the phosphorylation and degradation of its inhibitory subunit, IκBα. This leads to the reduced nuclear translocation of the p65 subunit, thereby decreasing the expression of pro-inflammatory genes such as iNOS, COX-2, and various cytokines.[3][6][7]
-
Modulate MAPK Signaling: this compound can inhibit the phosphorylation of key kinases in the MAPK pathway, including p38 and JNK, which are crucial for the production of inflammatory mediators.[6][8]
-
Suppress the NLRP3 Inflammasome: DHM has been found to inhibit the activation of the NLRP3 inflammasome, a multi-protein complex that plays a critical role in the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[3][5][9]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various anti-inflammatory research models.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Model System | Inflammatory Stimulus | This compound Concentration | Measured Parameter | Result | Reference |
| Murine Macrophages (RAW 264.7) | Lipopolysaccharide (LPS) | 20, 40, 80, 100 mg/L | iNOS and COX-2 mRNA expression | Dose-dependent inhibition | [10] |
| Murine Macrophages (RAW 264.7) | Lipopolysaccharide (LPS) | 20, 40, 80, 100 mg/L | IL-6, IL-1β, TNF-α mRNA levels | Dose-dependent suppression | [10] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Palmitic Acid (PA) (300 µmol/L) | Not specified | IL-1β release | Significant reduction | [11] |
| Human Liver Cytochrome P450 Enzymes | - | - | CYP3A4, CYP2E1, CYP2D6 activity | IC50 values of 14.75, 25.74, and 22.69 μM, respectively | [12] |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Inflammatory Challenge | This compound Dosage | Measured Parameter | Result | Reference |
| Rats | Carrageenan-induced paw edema | 250 mg/kg | Paw edema volume | Significant reduction at 2-4 hours | [13] |
| Rheumatoid Arthritis Rat Model | Complete Freund's Adjuvant (CFA) | Not specified | TNF-α, IL-6, IL-1β, COX-2 levels | Significant downregulation | [3][14] |
| APP/PS1 Transgenic Mice | Amyloid β peptide (Aβ) | Not specified | NLRP3 protein expression | Decreased expression | [9] |
| Ethanol-fed Mice | Chronic ethanol consumption | 5 and 10 mg/kg | Serum pro-inflammatory cytokines (TNF-α, IL-6, IL-17) | Significant reduction | [15] |
Experimental Protocols
In Vitro Model: LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol outlines the procedure for investigating the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated murine macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (DHM)
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Reagents and equipment for Western blotting or RT-qPCR
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein/RNA extraction) and allow them to adhere overnight.
-
This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 20, 40, 80, 100 µM) for 1-2 hours.[10]
-
LPS Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the culture medium and incubate for the desired time (e.g., 24 hours for cytokine and NO measurement).
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Measure the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant using specific ELISA kits.
-
Gene and Protein Expression Analysis: Lyse the cells to extract RNA or protein. Analyze the expression of iNOS, COX-2, and other target genes/proteins using RT-qPCR or Western blotting, respectively.
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
This protocol describes the induction of acute local inflammation in rats and the evaluation of the anti-inflammatory effect of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound (DHM)
-
Vehicle (e.g., saline, 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into different groups: a control group, a carrageenan-only group, and this compound-treated groups at various doses (e.g., 50, 100, 250 mg/kg).
-
This compound Administration: Administer this compound or the vehicle orally or intraperitoneally 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[16][17]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[16]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the this compound-treated groups compared to the carrageenan-only group.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Antioxidant Activities of Dihydromyricetin Derivatives with Different Acyl Donor Chain Lengths Synthetized by Lipozyme TL IM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dihydromyricetin: an emerging compound with comprehensive effects on multiple systems [frontiersin.org]
- 3. Mechanism of Dihydromyricetin on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dihydromyricetin suppresses endothelial NLRP3 inflammasome activation and attenuates atherogenesis by promoting mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Dihydromyricetin Modulates Nrf2 and NF-κB Crosstalk to Alleviate Methotrexate-Induced Lung Toxicity [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Dihydromyricetin inhibits microglial activation and neuroinflammation by suppressing NLRP3 inflammasome activation in APP/PS1 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydromyricetin Attenuates Inflammation through TLR4/NF-kappaB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro inhibitory effects of dihydromyricetin on human liver cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dihydromyricetin relieves rheumatoid arthritis symptoms and suppresses expression of pro-inflammatory cytokines via the activation of Nrf2 pathway in rheumatoid arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dihydromyricetin supplementation improves ethanol-induced lipid accumulation and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Utilizing Dihydromollugin in Antioxidant Capacity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromollugin, a naphthoquinone compound naturally found in plants of the Rubia genus, particularly Rubia cordifolia, is of growing interest for its potential therapeutic properties. This document provides detailed application notes and experimental protocols for assessing the antioxidant capacity of this compound using common in vitro assays. A hypothesized signaling pathway for its antioxidant action is also presented. While direct quantitative data for this compound is not extensively available in public literature, this guide offers standardized methods to enable researchers to generate such data and further explore its antioxidant potential.
Overview of Antioxidant Mechanisms
The antioxidant activity of compounds like this compound can be broadly categorized into two main mechanisms:
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it.
-
Single Electron Transfer (SET): This mechanism involves the antioxidant donating an electron to the free radical.
Most antioxidant capacity assays are based on one or a combination of these mechanisms.
Quantitative Data Summary
There is currently a lack of specific quantitative data in peer-reviewed literature regarding the antioxidant capacity of isolated this compound in standardized assays. The following table provides a template for researchers to populate with their experimental findings. For reference, reported antioxidant activities of Rubia cordifolia extracts, a natural source of this compound, are included.
| Assay | Test Substance | IC50 / Trolox Equivalent (TE) | Reference |
| DPPH | This compound | Data not available | - |
| Rubia cordifolia root extract (aqueous) | 41.00 µg/mL | [1] | |
| Rubia cordifolia root extract (methanol) | 61.95 µg/mL | [1] | |
| Rubia cordifolia root extract (ethanol) | 98.26 µg/mL | [2] | |
| ABTS | This compound | Data not available | - |
| FRAP | This compound | Data not available | - |
| ORAC | This compound | Data not available | - |
Note: The provided IC50 values for Rubia cordifolia extracts represent the total antioxidant capacity of a complex mixture of compounds and should not be directly attributed to this compound alone.
Experimental Protocols
The following are detailed protocols for commonly used antioxidant capacity assays. It is recommended to use a known antioxidant standard, such as Trolox or Ascorbic Acid, for comparison and validation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., Trolox, Ascorbic Acid)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.
-
Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol). Prepare a series of dilutions from the stock solution.
-
Assay Procedure:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the this compound dilutions or standard to the respective wells.
-
For the blank, add 100 µL of the solvent used for the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.
Materials:
-
This compound
-
ABTS
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., Trolox)
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•+ stock solution.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare a stock solution and serial dilutions of this compound.
-
Assay Procedure:
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the this compound dilutions or standard.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
-
Trolox Equivalent Antioxidant Capacity (TEAC): The antioxidant capacity is expressed as Trolox equivalents (TE), calculated from a standard curve of Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., FeSO₄·7H₂O or Trolox)
Procedure:
-
Preparation of FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of Test Samples: Prepare a stock solution and serial dilutions of this compound.
-
Assay Procedure:
-
Add 180 µL of the FRAP reagent to each well.
-
Add 20 µL of the this compound dilutions or standard.
-
Incubate at 37°C for 4 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O and expressed as Fe²⁺ equivalents or Trolox equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Materials:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader
-
Positive control (e.g., Trolox)
Procedure:
-
Preparation of Reagents:
-
Prepare a fluorescein working solution in phosphate buffer.
-
Prepare an AAPH solution in phosphate buffer. This solution should be made fresh daily.
-
-
Preparation of Test Samples: Prepare a stock solution and serial dilutions of this compound.
-
Assay Procedure:
-
Add 150 µL of the fluorescein working solution to each well of a black 96-well plate.
-
Add 25 µL of the this compound dilutions or standard.
-
Incubate the plate at 37°C for 10 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement: Measure the fluorescence decay kinetically over a period of at least 60 minutes, with readings taken every 1-2 minutes. The excitation wavelength is typically 485 nm and the emission wavelength is 520 nm.
-
Calculation: The antioxidant capacity is calculated based on the area under the fluorescence decay curve (AUC) and is expressed as Trolox equivalents.
Visualizations
Potential Signaling Pathway of this compound's Antioxidant Action
Based on studies of the structurally similar compound Dihydromyricetin, a potential antioxidant mechanism for this compound involves the activation of the ERK/Nrf2/HO-1 signaling pathway. This pathway upregulates the expression of antioxidant enzymes, thereby enhancing the cell's defense against oxidative stress.
Caption: Potential antioxidant signaling pathway of this compound.
General Experimental Workflow for Antioxidant Capacity Assessment
The following diagram outlines the general workflow for assessing the antioxidant capacity of this compound.
Caption: Experimental workflow for antioxidant assays.
Conclusion
These application notes provide a comprehensive guide for researchers to systematically evaluate the antioxidant capacity of this compound. By following these standardized protocols, researchers can generate reliable and comparable data, contributing to a better understanding of the therapeutic potential of this natural compound. Further studies are warranted to elucidate the precise mechanisms of action and to obtain specific quantitative antioxidant data for this compound.
References
Dihydromollugin Treatment in Murine Cancer Models: Application Notes and Protocols
Initial Research Findings: A comprehensive review of publicly available scientific literature reveals a significant lack of data regarding the use of dihydromollugin in murine cancer models. Studies detailing its mechanism of action, anti-tumor efficacy, and established protocols for in vivo evaluation are not present in the current body of scientific publications. The available information is limited to its classification as a natural naphthoic acid ester and its inhibitory effects on the Hepatitis B virus.
Addressing the Lack of Public Data: Given the absence of specific studies on this compound in the context of cancer, this document will proceed by presenting a hypothetical framework for its evaluation in murine cancer models. This framework is based on established methodologies and common mechanisms of action observed for other natural compounds with anti-cancer properties.
Hypothetical Mechanism of Action for this compound: For the purpose of this document, we will hypothesize that this compound exerts its anti-cancer effects through two primary mechanisms that are common to many natural product-based anti-cancer agents: induction of apoptosis and inhibition of the PI3K/Akt signaling pathway . It is critical to understand that this is a theoretical model and requires experimental validation.
I. Application Notes
Overview
This compound, a natural naphthoic acid ester, is a potential candidate for anti-cancer drug development. This document outlines the proposed application of this compound in preclinical murine cancer models, focusing on its hypothesized mechanism of action involving the induction of apoptosis and suppression of the PI3K/Akt signaling pathway. These notes are intended for researchers, scientists, and professionals in drug development.
Proposed Anti-Cancer Activity
Based on the hypothetical mechanism, this compound is expected to:
-
Induce programmed cell death (apoptosis) in cancer cells.
-
Inhibit cell proliferation and survival by blocking the PI3K/Akt signaling cascade.
-
Potentially arrest the cell cycle, preventing cancer cell division.
Potential Applications in Murine Cancer Models
-
Xenograft Models: Human cancer cell lines (e.g., breast, lung, colon) can be implanted into immunocompromised mice to evaluate the efficacy of this compound in a human-like tumor microenvironment.
-
Syngeneic Models: Murine cancer cell lines can be implanted into immunocompetent mice to study the interaction of this compound with the immune system in tumor suppression.
-
Patient-Derived Xenograft (PDX) Models: Tumors directly from patients can be implanted into mice to assess the efficacy of this compound on clinically relevant and heterogeneous tumors.
II. Experimental Protocols
In Vitro Validation of Mechanism of Action
Objective: To confirm the hypothesized anti-cancer mechanism of this compound in relevant cancer cell lines before proceeding to in vivo studies.
Protocol:
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
Cytotoxicity Assay (MTT Assay):
-
Seed cells in 96-well plates.
-
Treat with a range of this compound concentrations for 24, 48, and 72 hours.
-
Add MTT reagent and incubate.
-
Solubilize formazan crystals and measure absorbance to determine the IC50 (half-maximal inhibitory concentration).
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Treat cells with this compound at its IC50 concentration.
-
Stain cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze by flow cytometry to quantify apoptotic and necrotic cells.
-
-
Western Blot Analysis for PI3K/Akt Pathway:
-
Treat cells with this compound.
-
Lyse cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR.
-
Use appropriate secondary antibodies and a chemiluminescence detection system.
-
Murine Xenograft Model Protocol
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Protocol:
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Cell Preparation and Implantation:
-
Harvest cancer cells (e.g., MDA-MB-231 for breast cancer) during the exponential growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Tumor volume (mm³) = (Length x Width²) / 2.
-
-
Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice/group).
-
Control Group: Administer vehicle (e.g., PBS with 0.5% DMSO) intraperitoneally (i.p.) daily.
-
Treatment Group: Administer this compound (dose to be determined by maximum tolerated dose studies, e.g., 10, 25, 50 mg/kg) i.p. daily.
-
-
Endpoint and Tissue Collection:
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size.
-
Monitor body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize mice and excise tumors.
-
Weigh the tumors and fix a portion in formalin for immunohistochemistry and snap-freeze the remainder for molecular analysis.
-
III. Data Presentation
Table 1: Hypothetical In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast | 15.2 |
| MDA-MB-231 | Breast | 10.8 |
| A549 | Lung | 22.5 |
| HCT116 | Colon | 18.9 |
Table 2: Hypothetical In Vivo Efficacy of this compound in a Murine Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Average Tumor Weight (g) at Day 21 |
| Vehicle Control | 1250 ± 150 | - | 1.3 ± 0.2 |
| This compound (25 mg/kg) | 625 ± 80 | 50 | 0.65 ± 0.1 |
| This compound (50 mg/kg) | 375 ± 50 | 70 | 0.40 ± 0.08 |
IV. Visualizations
Caption: Hypothetical signaling pathway of this compound's anti-cancer activity.
Caption: Experimental workflow for a murine xenograft model.
Application Notes: Dihydromollugin for Studying the NF-κB Signaling Pathway
Note on Dihydromollugin: As of late 2025, published, peer-reviewed data specifically detailing the mechanism of this compound in the NF-κB signaling pathway is limited. However, the structurally similar flavonoid, Dihydromyricetin (DMY) , is well-documented as a potent inhibitor of this pathway.[1][2] These notes will use Dihydromyricetin as a representative compound to provide a framework for investigating small molecule inhibitors of NF-κB signaling. Researchers are encouraged to adapt these protocols for this compound.
Introduction
The Nuclear Factor-kappa B (NF-κB) family of transcription factors is a critical regulator of genes involved in inflammation, immunity, cell proliferation, and survival.[3][4] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[3][5] Upon stimulation by various signals like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated.[4][6] IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome.[6][7][8] This releases the NF-κB dimer (most commonly p65/p50), allowing it to translocate to the nucleus and initiate the transcription of target genes.[5][9][10]
Dysregulation of the NF-κB pathway is implicated in numerous chronic inflammatory diseases and cancers, making it a key target for therapeutic development.[3][10] Dihydromyricetin (DMY), a natural flavonoid, has been shown to exert significant anti-inflammatory effects by directly targeting this pathway.[1][2][11]
Mechanism of Action: Dihydromyricetin (DMY) as an NF-κB Inhibitor
DMY inhibits the canonical NF-κB signaling pathway primarily by suppressing the activity of IκB kinase β (IKKβ).[2] This upstream inhibition prevents the phosphorylation and subsequent degradation of IκBα.[1] As a result, the NF-κB p65 subunit remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate gene expression.[1][12] This leads to the downregulation of NF-κB target genes involved in the inflammatory response, such as iNOS, COX-2, TNF-α, IL-6, and IL-1β.[11]
Quantitative Data Summary
The inhibitory effects of Dihydromyricetin (DMY) on the NF-κB pathway have been quantified in various studies. The data below is representative of typical findings in cell-based assays (e.g., in LPS-stimulated RAW264.7 macrophages).[2][11]
| Parameter | Assay | Effect of Dihydromyricetin (DMY) | Reference |
| IKKβ Activity | In vitro Kinase Assay | Direct inhibition of IKKβ kinase activity. | [2] |
| IκBα Phosphorylation | Western Blot | Concentration-dependent decrease in p-IκBα levels. | [11] |
| p65 Phosphorylation | Western Blot | Concentration-dependent decrease in p-p65 levels. | [2] |
| NF-κB Transcriptional Activity | Luciferase Reporter | Concentration-dependent inhibition of NF-κB-driven luciferase expression. | [1] |
| Target Gene Expression (iNOS, COX-2) | qRT-PCR / Western Blot | Significant suppression of LPS-induced mRNA and protein expression. | [11] |
| Pro-inflammatory Cytokine Secretion (NO) | Griess Assay | Marked inhibition of LPS-induced nitric oxide production. | [2] |
Experimental Protocols
This section provides detailed protocols for key experiments to characterize the effect of this compound on the NF-κB signaling pathway.
Protocol 1: NF-κB Luciferase Reporter Assay
Principle: This assay quantifies the transcriptional activity of NF-κB.[13] Cells are co-transfected with a reporter plasmid containing the firefly luciferase gene under the control of NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.[14][15] Inhibition of the NF-κB pathway by this compound results in a decrease in firefly luciferase expression.[16]
Materials:
-
HEK293T or HeLa cells
-
NF-κB firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
Stimulus (e.g., TNF-α, 20 ng/mL)
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed 2 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.
-
Transfection: Co-transfect cells with the NF-κB firefly luciferase plasmid and the Renilla luciferase control plasmid according to the manufacturer's protocol for the transfection reagent.
-
Incubation: Incubate for 24 hours to allow for plasmid expression.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Add the stimulus (e.g., TNF-α) to the wells and incubate for an additional 6-8 hours.[14] Include appropriate vehicle and positive controls.
-
-
Cell Lysis: Wash cells with PBS and lyse them by adding 20-100 µL of Passive Lysis Buffer to each well. Shake gently for 15 minutes at room temperature.
-
Luminescence Measurement:
-
Data Analysis: Normalize the firefly luminescence to the Renilla luminescence (LUC/REN) for each well. Calculate the fold change or percentage inhibition relative to the stimulated control.
Protocol 2: Western Blot for NF-κB Pathway Proteins
Principle: Western blotting is used to detect changes in the levels and phosphorylation status of key proteins in the NF-κB pathway, such as p65, IκBα, and their phosphorylated forms.[6][17]
Materials:
-
RAW264.7 or other suitable cells
-
This compound and stimulus (e.g., LPS, 1 µg/mL)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat with this compound for 1 hour, then stimulate with LPS for 30-60 minutes.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin).
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Target Genes
Principle: qRT-PCR is used to measure the mRNA expression levels of NF-κB target genes (e.g., TNF-α, IL-6, IL-1β, COX-2) to assess the downstream effects of pathway inhibition.[18][19]
Materials:
-
Treated cells
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit (Reverse Transcriptase)
-
SYBR Green or TaqMan Master Mix
-
Gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
Cell Treatment: Culture and treat cells with this compound and stimulus for an appropriate time (e.g., 4-6 hours) to allow for gene transcription.
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate by combining cDNA template, SYBR Green/TaqMan Master Mix, and forward and reverse primers. Include no-template and no-RT controls.[18]
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
Protocol 4: p65 Nuclear Translocation Assay (Immunofluorescence)
Principle: This microscopy-based assay visually confirms the inhibition of NF-κB activation by observing the cellular location of the p65 subunit.[9][20] In inhibited cells, p65 remains in the cytoplasm, whereas in stimulated cells, it translocates to the nucleus.[21][22]
Materials:
-
Cells grown on glass coverslips or in imaging-quality plates
-
This compound and stimulus (e.g., TNF-α)
-
4% Paraformaldehyde (PFA) for fixation
-
0.1% Triton X-100 for permeabilization
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (anti-p65)
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips. Pre-treat with this compound, then stimulate with TNF-α for 30-60 minutes.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour.
-
Antibody Staining:
-
Incubate with anti-p65 primary antibody (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto glass slides, and visualize using a fluorescence microscope. Capture images of the p65 (e.g., green) and DAPI (blue) channels.
-
Analysis: Overlay the images to determine the localization of p65. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to measure the extent of translocation.
Protocol 5: Electrophoretic Mobility Shift Assay (EMSA)
Principle: EMSA, or gel shift assay, is a technique used to detect the specific DNA-binding activity of transcription factors like NF-κB.[23][24] A labeled DNA probe containing the NF-κB binding site is incubated with nuclear extracts. If active NF-κB is present, it will bind to the probe, causing it to migrate more slowly through a non-denaturing polyacrylamide gel, resulting in a "shifted" band.[25]
Materials:
-
Nuclear extraction kit
-
Biotin- or radiolabeled DNA probe with a consensus NF-κB binding site
-
Unlabeled ("cold") competitor probe
-
Poly(dI-dC)
-
EMSA binding buffer
-
TBE buffer
-
Non-denaturing polyacrylamide gel
-
Nylon membrane (for biotin detection)
-
Streptavidin-HRP conjugate and chemiluminescent substrate (for biotin detection)
Procedure:
-
Nuclear Protein Extraction: Treat cells with this compound and stimulus, then harvest and prepare nuclear extracts using a commercial kit. Quantify protein concentration.
-
Binding Reaction:
-
In a microcentrifuge tube, combine the nuclear extract (5-10 µg), binding buffer, and poly(dI-dC) (to block non-specific binding).
-
For competition controls, add a 50-fold excess of unlabeled probe before adding the labeled probe.
-
Add the labeled NF-κB probe and incubate at room temperature for 20-30 minutes.
-
-
Electrophoresis: Load the samples onto a pre-run non-denaturing polyacrylamide gel in 0.5x TBE buffer. Run the gel at a low voltage (e.g., 100V) at 4°C.
-
Transfer and Detection:
-
Radiolabeled probe: Dry the gel and expose it to X-ray film (autoradiography).
-
Biotin-labeled probe: Transfer the DNA from the gel to a nylon membrane, crosslink the DNA to the membrane, and detect using a streptavidin-HRP-based chemiluminescent detection kit.[24]
-
-
Analysis: Analyze the resulting image for the presence and intensity of the shifted band corresponding to the NF-κB-DNA complex. A decrease in the intensity of this band in this compound-treated samples indicates inhibition of NF-κB DNA binding activity.[26][27]
References
- 1. Dihydromyricetin suppresses TNF-α-induced NF-κB activation and target gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydromyricetin suppresses inflammatory responses in vitro and in vivo through inhibition of IKKβ activity in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Allosteric Mechanism of NF-κB Dimerization and DNA Binding Targeted by an Anti-Inflammatory Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. TFEB-NF-κB inflammatory signaling axis: a novel therapeutic pathway of Dihydrotanshinone I in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. embopress.org [embopress.org]
- 8. IκB Kinase-Independent IκBα Degradation Pathway: Functional NF-κB Activity and Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Method for the Quantitative Analysis of Stimulation-Induced Nuclear Translocation of the p65 Subunit of NF-κB from Patient-Derived Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dihydromyricetin Attenuates Inflammation through TLR4/NF-kappaB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Citrullination of NF-kB p65 enhances its nuclear localization and TLR-induced expression of IL-1β and TNFα - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 16. Investigation of Leoligin Derivatives as NF-κΒ Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Basic Principles of RT-qPCR | Thermo Fisher Scientific - US [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. TDP-43 Inhibits NF-κB Activity by Blocking p65 Nuclear Translocation | PLOS One [journals.plos.org]
- 22. Quantifying nuclear p65 as a parameter for NF-κB activation: Correlation between ImageStream cytometry, microscopy, and Western blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 25. signosisinc.com [signosisinc.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols for Dihydromyricetin-Based Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological activities of Dihydromyricetin (DHM), a promising flavonoid compound for therapeutic development. The following sections detail its mechanism of action in cancer and inflammation, quantitative data on its efficacy, and detailed protocols for key in vitro assays.
Introduction
Dihydromyricetin (DHM), a natural flavonoid extracted from Ampelopsis grossedentata, has demonstrated significant potential as a therapeutic agent due to its potent anti-cancer and anti-inflammatory properties.[1][2] Preclinical studies have shown that DHM can inhibit the growth of various cancer cells and suppress inflammatory responses by modulating key cellular signaling pathways.[3] These application notes are intended to serve as a guide for researchers developing DHM-based therapeutics.
Anti-Cancer Activity of Dihydromyricetin
DHM exhibits multi-faceted anti-tumor effects, including the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and suppression of metastasis.[1] Its mechanisms of action are largely attributed to its ability to interfere with critical signaling pathways that are often dysregulated in cancer.
Key Signaling Pathways in DHM's Anti-Cancer Effect
1. PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. In many cancers, this pathway is hyperactivated. DHM has been shown to inhibit the PI3K/Akt pathway, leading to decreased phosphorylation of Akt and its downstream targets.[4][5] This inhibition promotes apoptosis and reduces cancer cell viability.
Caption: PI3K/Akt signaling pathway and the inhibitory action of Dihydromyricetin.
2. NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In cancer cells, the NF-κB pathway is often constitutively active, promoting chronic inflammation and cell proliferation. DHM has been shown to suppress the activation of NF-κB by preventing the degradation of its inhibitor, IκBα, and inhibiting the nuclear translocation of the p65 subunit.[6][7]
References
- 1. Present Status, Challenges, and Prospects of Dihydromyricetin in the Battle against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effect of dihydromyricetin revents fatty liver through nuclear factor-κB/p53/B-cell lymphoma 2-associated X protein signaling pathways in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Present Status, Challenges, and Prospects of Dihydromyricetin in the Battle against Cancer [mdpi.com]
- 4. Dihydromyricetin Reverses Thioacetamide-Induced Liver Fibrosis Through Inhibiting NF-κB-Mediated Inflammation and TGF-β1-Regulated of PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydromyricetin alleviates inflammatory bowel disease associated intestinal fibrosis by inducing autophagy through the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Dihydromyricetin Reverses Thioacetamide-Induced Liver Fibrosis Through Inhibiting NF-κB-Mediated Inflammation and TGF-β1-Regulated of PI3K/Akt Signaling Pathway [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Dihydromollugin Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Dihydromollugin in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a natural naphthoic acid ester.[1] Like many natural compounds, it is hydrophobic, meaning it has poor solubility in aqueous solutions such as cell culture media. A related compound, mollugin, is also known for its poor aqueous solubility.[2] This can lead to challenges in preparing solutions for in vitro experiments, potentially causing the compound to precipitate and leading to inaccurate and unreliable results.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For hydrophobic compounds like this compound, Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing concentrated stock solutions.[3][4] DMSO is a polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[3]
Q3: How should I prepare a this compound stock solution using DMSO?
A3: To prepare a stock solution, dissolve the this compound powder in 100% DMSO to a desired high concentration (e.g., 10 mM, 20 mM, or higher, depending on its solubility limit in DMSO). Ensure the powder is completely dissolved by vortexing or gentle warming. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What should I do?
A4: Precipitation upon dilution into an aqueous buffer or medium is a common issue with hydrophobic compounds.[5] Here are some troubleshooting steps:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual decrease in solvent concentration can help keep the compound in solution.[3]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to prevent solvent-induced cytotoxicity.[3] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Use of Co-solvents: Consider using a co-solvent in your dilution scheme. For example, a mixture of DMSO and ethanol has been shown to improve the solubility of some hydrophobic natural products.[6] Other co-solvents like polyethylene glycol (PEG) may also be effective.[4][5]
-
Surfactants: In some cases, a small amount of a non-ionic surfactant, such as Tween 80 or Tween 20, can be added to the final solution to improve solubility.[5][7]
Q5: Are there any derivatives of related compounds with improved solubility?
A5: Yes, chemical modifications have been made to the related compound, mollugin, to enhance its aqueous solubility. For instance, the substitution of the methyl ester with various aminoalkyl esters has resulted in derivatives with significantly improved water solubility (>10 mM).[2]
Solubility Data for Mollugin Derivatives (Reference)
| Compound | Modification | Aqueous Solubility |
| Mollugin | Parent Compound | Poor |
| 6a-j, 6n-o | Tertiary amine in side chain | Good (>10 mM) |
| 15c | 2-(4-morpholinyl)-ethyl ester derivative | Good (>10 mM) |
Data sourced from a study on CF3-Substituted Mollugin derivatives.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell-Based Assays
-
Prepare a 10 mM Stock Solution:
-
Weigh out the required amount of this compound powder.
-
Add 100% DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -80°C.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Thaw a single aliquot of the 10 mM stock solution.
-
Prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock to 90 µL of sterile serum-free cell culture medium or PBS. This will result in a 1 mM solution with 10% DMSO.
-
-
Prepare the Final Working Solution:
-
Further dilute the intermediate solution into your complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 µM, 5 µM, 10 µM).
-
Ensure the final DMSO concentration in the culture wells remains below 0.5%. For example, a 1:1000 dilution of a 10 mM stock in DMSO will result in a 10 µM working solution with 0.1% DMSO.
-
Always prepare a vehicle control with the same final concentration of DMSO.
-
Troubleshooting Precipitation During Dilution
-
If precipitation occurs when making the final working solution, try a serial dilution approach directly in the culture medium.
-
Alternatively, explore the use of a co-solvent. For instance, prepare the intermediate dilution in a mixture of DMSO and Pluronic F-127 or another biocompatible surfactant before the final dilution in the medium.
Visual Guides
Experimental Workflow for Solubility Assessment
Caption: A workflow for preparing and troubleshooting this compound solutions.
Hypothetical Signaling Pathway Inhibition
Disclaimer: The following diagram illustrates a hypothetical signaling pathway. The direct molecular targets of this compound have not been definitively identified in the provided search results. This diagram serves as a conceptual example of how a small molecule inhibitor might function.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CF3-Substituted Mollugin 2-(4-Morpholinyl)-ethyl ester as a Potential Anti-inflammatory Agent with Improved Aqueous Solubility and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Experimental Study on the Solubility of Betulin in the Complex Solvent Ethanol-DMSO [mdpi.com]
- 7. researchgate.net [researchgate.net]
Dihydromollugin Stability in Cell Culture Media: A Technical Support Center
Welcome to the technical support center for researchers utilizing dihydromollugin in their experimental workflows. This resource provides essential guidance on the stability of this compound in cell culture media, along with troubleshooting protocols and frequently asked questions to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is a natural naphthoic acid ester.[1] Currently, detailed information regarding its stability in aqueous solutions like cell culture media is limited in publicly available literature. However, based on its chemical class, certain general stability considerations can be made. It is known to have potential anti-tumor and virus-inhibiting activities.[1]
Q2: I'm observing a precipitate in my cell culture medium after adding this compound. What could be the cause?
A2: Precipitation of small molecules like this compound in cell culture media is a common challenge. Several factors can contribute to this issue:
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Poor Aqueous Solubility: this compound, being a relatively hydrophobic molecule, may have limited solubility in aqueous-based cell culture media.
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High Final Concentration: The intended final concentration of this compound in your experiment might exceed its solubility limit in the specific medium you are using.
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Solvent Shock: When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is rapidly diluted into the aqueous cell culture medium, the abrupt change in solvent polarity can cause the compound to precipitate out of solution.
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Media Components: Certain components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.
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pH and Temperature: The pH and temperature of the cell culture medium can significantly influence the solubility of small molecules.
Q3: Is it advisable to proceed with my experiment if I notice a precipitate?
A3: It is strongly recommended not to proceed with an experiment if you observe precipitation. The presence of a precipitate can lead to:
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Inaccurate Dosing: The actual concentration of dissolved this compound will be lower than intended, leading to unreliable and irreproducible experimental outcomes.
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Cellular Toxicity: The precipitate itself might be toxic to the cells or could interfere with cellular processes in a non-specific manner.
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Assay Interference: Precipitates can interfere with downstream assays, particularly those that rely on optical measurements like absorbance or fluorescence.
Q4: How does the type of cell culture medium affect the stability of this compound?
A4: Different cell culture media formulations (e.g., DMEM, RPMI-1640) have varying compositions of salts, amino acids, vitamins, and other components. These differences can impact the solubility and stability of this compound. For instance, media with higher concentrations of certain salts may be more prone to causing precipitation of hydrophobic compounds.
This compound Profile
| Property | Value | Reference |
| Chemical Formula | C17H18O4 | --INVALID-LINK-- |
| Molecular Weight | 286.32 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Storage (Powder) | 2 years at -20°C | --INVALID-LINK-- |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C | --INVALID-LINK-- |
| Water Solubility | No data available | --INVALID-LINK-- |
Troubleshooting Guides
Guide 1: Addressing this compound Precipitation
If you observe a precipitate after adding this compound to your cell culture medium, follow these troubleshooting steps:
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Visual Confirmation: First, confirm that the observed turbidity is indeed a chemical precipitate and not microbial contamination. Check for common signs of contamination like a sudden drop in pH (media turning yellow) or the presence of motile microorganisms under a microscope.
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Optimize Stock Solution and Dilution:
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Lower Final Concentration: The most straightforward approach is to test a lower final concentration of this compound.
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Prepare an Intermediate Dilution: Instead of adding a highly concentrated DMSO stock directly to the medium, prepare an intermediate dilution in your cell culture medium.
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Gentle Mixing: Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and uniform dispersion.
-
-
Adjust Solvent Concentration:
-
Minimize Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should ideally be below 0.5% to minimize solvent-induced toxicity and precipitation.
-
-
Test in Different Media: If possible, test the solubility of this compound in a simpler buffer (like PBS) or in a different formulation of cell culture medium to see if specific media components are contributing to the precipitation.
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Control Temperature: Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.
Guide 2: Assessing this compound Stability Over Time
If you suspect that this compound is degrading during your experiment, it is crucial to determine its stability under your specific experimental conditions.
Experimental Protocols
Protocol 1: Determining the Kinetic Solubility of this compound
This protocol allows for the determination of the maximum soluble concentration of this compound in your specific cell culture medium.
Materials:
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This compound powder
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Anhydrous DMSO
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Your specific cell culture medium (serum-free and with serum, if applicable)
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Sterile 1.5 mL microcentrifuge tubes
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96-well clear-bottom microplate
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Multichannel pipette
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Plate reader capable of measuring absorbance at 600-700 nm
Procedure:
-
Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a Dilution Series: In a separate 96-well plate, create a serial dilution of the 10 mM stock solution in 100% DMSO to generate a range of concentrations (e.g., from 10 mM down to 0.1 mM).
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Prepare the Assay Plate: Add 198 µL of your cell culture medium to the wells of a clear-bottom 96-well plate.
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Add this compound Dilutions: Transfer 2 µL of each this compound dilution from the DMSO plate to the corresponding wells of the assay plate containing the medium. This will result in a final DMSO concentration of 1%.
-
Include Controls:
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Positive Control (Precipitate): A high concentration of a known poorly soluble compound.
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Negative Control (No Precipitate): Medium with 1% DMSO only.
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Blank: Medium only.
-
-
Incubate: Cover the plate and incubate at 37°C for a time period relevant to your experiment (e.g., 2 hours).
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Measure Precipitation:
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Visual Inspection: Examine the plate under a light microscope for any signs of precipitation.
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Instrumental Analysis: Measure the absorbance or light scattering at a wavelength where this compound does not absorb (e.g., 650 nm). An increase in absorbance/scattering indicates precipitation.
-
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Data Analysis: Plot the absorbance/scattering values against the this compound concentration. The highest concentration that does not show a significant increase compared to the negative control is considered the kinetic solubility.
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
This protocol can be used to determine the half-life of this compound in your cell culture medium over the course of your experiment.
Materials:
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This compound
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Your specific cell culture medium
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Incubator (37°C, 5% CO2)
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HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
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Acetonitrile or other suitable organic solvent for extraction
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare this compound-Containing Medium: Prepare a solution of this compound in your cell culture medium at the desired final concentration.
-
Incubate: Place the medium in an incubator under the same conditions as your cell culture experiments (37°C, 5% CO2).
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Collect Samples at Different Time Points: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect aliquots of the medium.
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Sample Preparation for HPLC:
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To each aliquot, add an equal volume of a protein precipitation solvent like acetonitrile.
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Vortex thoroughly and centrifuge at high speed to pellet any precipitated proteins.
-
Transfer the supernatant to a clean tube for HPLC analysis.
-
-
HPLC Analysis:
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Inject the prepared samples into the HPLC system.
-
Develop an appropriate gradient method to separate this compound from any potential degradation products.
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Monitor the peak area of this compound at each time point.
-
-
Data Analysis: Plot the peak area of this compound as a function of time. From this data, you can calculate the degradation rate and the half-life of the compound in your cell culture medium.
Potential Signaling Pathway Involvement
While the specific signaling pathways modulated by this compound are not yet well-defined in the scientific literature, its reported anti-inflammatory and anti-tumor activities suggest potential interaction with key cellular signaling cascades. One such pathway that is central to inflammation and cell survival is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Note: The following diagram is a representative illustration of the NF-κB signaling pathway and is provided as an example of a pathway that could be investigated for its potential modulation by this compound. It is not a confirmed target of this compound.
References
Technical Support Center: Dihydromollugin HPLC-MS Analysis
Welcome to the technical support center for the HPLC-MS analysis of Dihydromollugin. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound relevant to HPLC-MS analysis?
A1: this compound is a natural naphthoic acid ester with the chemical formula C17H18O4 and a molecular weight of 286.32 g/mol .[1] It is a solid at room temperature and is generally soluble in organic solvents like DMSO and methanol. For reversed-phase HPLC, it is considered a relatively non-polar compound. Understanding its structure is key to predicting its chromatographic behavior and mass spectrometric fragmentation.
Q2: What are the recommended storage conditions for this compound standards and samples?
A2: this compound powder should be stored at -20°C for long-term stability (up to 2 years).[1] If dissolved in a solvent like DMSO, it should be stored at -80°C for up to 6 months.[1] Short-term storage of solutions at 4°C is possible for up to two weeks.[1] Improper storage can lead to degradation, resulting in extraneous peaks and inaccurate quantification.
Q3: Which ionization mode, ESI positive or negative, is more suitable for this compound?
A3: As a naphthoic acid ester, this compound can be analyzed in both positive and negative ion modes. In positive mode, it can form protonated molecules [M+H]+ or adducts with salts like sodium [M+Na]+. In negative mode, it can form a deprotonated molecule [M-H]-. The choice often depends on the mobile phase composition and the desired sensitivity. Acidic mobile phase additives like formic acid favor positive ionization, while basic additives can enhance negative ionization. For similar compounds from its source, Rubia cordifolia, both modes have been used successfully.[1][2]
Q4: How can I improve the peak shape for this compound in my chromatogram?
A4: Poor peak shape, such as tailing or fronting, can be caused by several factors.[3] First, ensure your sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase composition.[2] Injecting a sample in a much stronger solvent can cause significant peak distortion. Other causes include column degradation, secondary interactions with the stationary phase, or extra-column dead volume.[4] Using a high-purity column and adding a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase can often improve the peak shape for acidic compounds.
Troubleshooting Guides
This section addresses specific problems you may encounter during the HPLC-MS analysis of this compound.
Problem 1: No Peak or Very Low Signal Intensity
-
Question: I am injecting my this compound standard, but I see no peak or the signal is extremely weak. What should I check?
-
Answer:
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Check System Suitability: First, confirm the overall system is working by injecting a known, reliable standard for your instrument.
-
Analyte Stability: Ensure your this compound standard has not degraded. Prepare a fresh stock solution from powder and re-analyze.
-
MS Parameters: Verify that the mass spectrometer is set to monitor the correct m/z values for this compound (see Table 2). Check that the ionization source parameters (e.g., capillary voltage, gas flow, temperature) are appropriate.
-
HPLC Conditions: Ensure the mobile phase composition is appropriate to elute the compound. This compound is relatively non-polar and requires a sufficient percentage of organic solvent (acetonitrile or methanol) for elution from a C18 column.
-
Sample Preparation: The sample may be too dilute. Try injecting a more concentrated solution. Also, check for potential sample loss during any extraction or filtration steps.
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Problem 2: Poor Chromatographic Resolution or Co-eluting Peaks
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Question: My this compound peak is not well-separated from other components in my sample extract. How can I improve resolution?
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Answer:
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Optimize the Gradient: The most effective way to improve resolution is to adjust the gradient elution profile. Try a shallower gradient (i.e., a slower increase in the organic solvent percentage) around the time this compound elutes.
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Change Mobile Phase: Switching from methanol to acetonitrile (or vice versa) can alter selectivity and may resolve co-eluting peaks.
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Column Selection: If gradient optimization is insufficient, consider a column with a different stationary phase chemistry or a column with a smaller particle size for higher efficiency.
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Adjust Flow Rate: Lowering the flow rate can sometimes increase resolution, though it will also increase the run time.
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Problem 3: Inconsistent Retention Times
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Question: The retention time for this compound is shifting between injections. What is causing this?
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Answer:
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Column Equilibration: Insufficient equilibration time between gradient runs is a common cause of retention time drift.[1] Ensure the column is allowed to return to initial conditions for a sufficient duration (typically 5-10 column volumes).
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to shifts. Always prepare fresh mobile phases and ensure they are thoroughly mixed and degassed.[1]
-
Pump Performance: Fluctuations in pump pressure or flow rate will directly impact retention times. Check for leaks in the system and ensure the pump is delivering a stable flow.[5]
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Column Temperature: Variations in ambient temperature can affect retention. Using a column oven provides a stable thermal environment and improves reproducibility.[1]
-
Data Presentation
The following tables summarize typical parameters for this compound analysis. These should be used as a starting point and may require optimization for your specific instrument and application.
Table 1: Suggested HPLC Parameters for this compound Analysis
| Parameter | Recommended Setting | Notes |
| Column | C18, 100 mm x 2.1 mm, 1.8 µm | A standard reversed-phase column is suitable. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid aids in protonation for positive ESI mode. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Methanol can also be used as an alternative organic phase.[2] |
| Gradient | 5% B to 95% B over 15 minutes | A gradient is necessary to elute this compound and clean the column.[5] |
| Flow Rate | 0.3 mL/min | Adjust based on column dimensions and desired pressure. |
| Column Temp. | 35°C | Maintaining a constant temperature improves reproducibility.[5] |
| Injection Vol. | 5 µL | Can be adjusted based on sample concentration. |
Table 2: Suggested Mass Spectrometry Parameters for this compound
| Parameter | Recommended Setting | Notes |
| Ionization Mode | ESI Positive / ESI Negative | Both modes can be effective; positive mode is often used with acidic modifiers. |
| Precursor Ion (m/z) | 287.12 [M+H]+ / 285.11 [M-H]- | Based on a molecular weight of 286.32. Sodium adduct [M+Na]+ at m/z 309.10 may also be observed.[2] |
| MS/MS Product Ions | Tentative: 269, 241, 227 | Fragmentation typically involves losses of small neutral molecules like H2O or CO. Specific product ions should be confirmed experimentally. |
| Capillary Voltage | 3.5 kV | Optimize for maximum signal intensity. |
| Source Temp. | 120°C | Varies by instrument manufacturer. |
| Desolvation Temp. | 350°C | Varies by instrument manufacturer. |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Stock Solution
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Accurately weigh approximately 1.0 mg of this compound powder.
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Dissolve the powder in 1.0 mL of HPLC-grade methanol or DMSO to create a 1.0 mg/mL stock solution.
-
Vortex the solution for 30 seconds to ensure it is fully dissolved.
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Prepare a series of working standards by performing serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Store the stock solution at -80°C and working standards at 4°C for short-term use.
Protocol 2: General HPLC-MS Analysis Workflow
-
System Preparation: Ensure mobile phase reservoirs are full and the system has been purged to remove air bubbles.
-
Column Equilibration: Equilibrate the analytical column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject a blank (mobile phase) to ensure no carryover or system contamination.
-
Standard Analysis: Inject the prepared calibration standards, starting from the lowest concentration, to establish a calibration curve.
-
Sample Analysis: Inject the unknown samples for analysis.
-
Quality Control: Periodically inject a mid-range calibration standard as a quality control (QC) check to monitor system performance and retention time stability.
-
System Shutdown: After the analysis is complete, flush the column with a high percentage of organic solvent to remove any strongly retained compounds, then store it in an appropriate solvent (e.g., 80:20 Acetonitrile:Water).
Visualizations
Caption: General workflow for this compound HPLC-MS analysis.
Caption: Decision tree for troubleshooting peak tailing issues.
Caption: Factors influencing this compound signal intensity in LC-MS.
References
- 1. UPLC-QTOF-MS Identification of the Chemical Constituents in Rat Plasma and Urine after Oral Administration of Rubia cordifolia L. Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. H2O-Induced Hydrophobic Interactions in MS-Guided Counter-Current Chromatography Separation of Anti-Cancer Mollugin from Rubia cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of anthraquinones in Rubia tinctorum L. by liquid chromatography coupled with diode-array UV and mass spectrometric detection. | Semantic Scholar [semanticscholar.org]
- 5. The Underling Mechanisms Exploration of Rubia cordifolia L. Extract Against Rheumatoid Arthritis by Integrating Network Pharmacology and Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Dihydromollugin (Dihydromyricetin) Resistance in Cancer Cells
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to overcome resistance to Dihydromollugin, a compound extensively studied under the name Dihydromyricetin (DHM), in cancer cells. DHM is a natural flavonoid compound that has demonstrated significant anti-tumor effects, including the ability to reverse multidrug resistance.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Dihydromyricetin (DHM) in cancer cells?
A1: Dihydromyricetin (DHM) exhibits its anticancer effects through multiple mechanisms. It can induce apoptosis (programmed cell death) and cause cell cycle arrest, thereby inhibiting cancer cell proliferation.[2] Key signaling pathways affected by DHM include the PI3K/Akt, mTOR, NF-κB, and p53 pathways.[3] DHM has also been shown to downregulate the EGFR/Akt/survivin signaling pathway.[4]
Q2: How do cancer cells develop resistance to chemotherapeutic agents like DHM?
A2: A primary mechanism of multidrug resistance (MDR) in cancer cells is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp).[1] These transporters act as efflux pumps, actively removing chemotherapeutic drugs from the cell, which reduces their intracellular concentration and efficacy. Another key factor in chemoresistance is the upregulation of anti-apoptotic proteins like survivin.[5]
Q3: How can DHM help overcome multidrug resistance (MDR)?
A3: DHM can reverse MDR through several mechanisms. It has been shown to downregulate the expression of MDR1 mRNA, which codes for P-glycoprotein, thereby reducing the efflux of other chemotherapeutic drugs.[6][7] Additionally, DHM can inhibit the expression of survivin, an inhibitor of apoptosis, making cancer cells more susceptible to treatment.[5] This sensitizes resistant cancer cells to other chemotherapeutic agents like paclitaxel and doxorubicin.[5]
Q4: In which cancer cell lines has DHM shown efficacy?
A4: DHM has demonstrated anticancer activity in a variety of cancer cell lines, including but not limited to:
-
Ovarian cancer (A2780, SKOV3)[5]
-
Breast cancer (MCF-7, MDA-MB-231)[1]
-
Lung cancer (A549, H1975)[8]
-
Cervical cancer (HeLa, SiHa)[10]
Q5: Is DHM toxic to normal, non-cancerous cells?
A5: Studies have indicated that DHM shows low cytotoxicity to normal cells. For instance, it did not significantly affect the growth of normal human liver cell lines (HL7702, L-02) or normal breast epithelial cells (MCF-10A) at concentrations that were effective against cancer cells.[1][2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with Dihydromyricetin (DHM).
| Issue/Question | Possible Cause & Solution |
| Why are my cancer cells not responding to DHM treatment (i.e., no significant decrease in cell viability)? | 1. Sub-optimal Concentration: The IC50 value of DHM can vary significantly between cell lines. You may need to perform a dose-response experiment (e.g., using an MTT assay) with a wide range of DHM concentrations (e.g., 10 µM to 400 µM) to determine the optimal concentration for your specific cell line.[5][8] 2. High Level of Resistance: The cancer cell line may have a high expression of P-glycoprotein (P-gp) or other efflux pumps. Consider co-treatment with a known P-gp inhibitor or another chemotherapeutic agent to see if DHM can sensitize the cells.[5] 3. Experimental Conditions: Ensure the DHM is fully dissolved in the solvent (e.g., DMSO) and that the final solvent concentration in the cell culture medium is not toxic to the cells. |
| How can I confirm that DHM is inducing apoptosis in my cell line? | 1. Morphological Changes: Observe cells under a microscope for characteristic signs of apoptosis, such as cell shrinkage and membrane blebbing.[5] 2. Apoptosis Assays: Use an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry to quantify the percentage of apoptotic cells. An increase in the Annexin V positive population indicates apoptosis.[5][6] 3. Western Blotting: Analyze the expression of key apoptosis-related proteins. Look for an increase in cleaved PARP, cleaved caspase-3, and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[5][11] |
| My Western blot results for survivin expression after DHM treatment are inconsistent. | 1. Treatment Duration and Concentration: The effect of DHM on survivin expression is dose- and time-dependent. Ensure you are using an appropriate concentration (e.g., 50-100 µM) and treatment duration (e.g., 48 hours) as established in the literature.[5] 2. Antibody Quality: Verify the specificity and efficacy of your primary antibody for survivin. 3. Loading Control: Use a reliable loading control (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes. |
| How do I verify that DHM is reversing multidrug resistance by inhibiting P-glycoprotein (P-gp)? | 1. Western Blotting: Measure the protein expression levels of P-glycoprotein (encoded by the MDR1 gene) in resistant cells before and after treatment with DHM. A decrease in P-gp levels would suggest that DHM is inhibiting its expression.[7] 2. RT-qPCR: To determine if the effect is at the transcriptional level, perform quantitative real-time PCR to measure the mRNA levels of the MDR1 gene.[7] 3. Drug Efflux Assay: Use a fluorescent substrate of P-gp (e.g., Rhodamine 123). In resistant cells, Rhodamine 123 is pumped out, resulting in low fluorescence. If DHM inhibits P-gp, intracellular fluorescence will increase. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on Dihydromyricetin (DHM).
Table 1: IC50 Values of DHM in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) |
| A2780 | Ovarian Cancer | 336.0 | 24 |
| SGC7901 | Gastric Cancer | 13.64 (µg/mL) | Not Specified |
| SGC7901/5-FU | 5-FU Resistant Gastric Cancer | 20.69 (µg/mL) | Not Specified |
| MHcc97L | Hepatocellular Carcinoma | >150 | 72 |
| MHcc97H | Hepatocellular Carcinoma | >150 | 72 |
| QGY7703 | Hepatocellular Carcinoma | >150 | 72 |
| SK-HEP-1 | Hepatocellular Carcinoma | >150 | 72 |
Note: IC50 values can vary based on experimental conditions.[2][5][7]
Table 2: Effect of DHM on Protein Expression in Cancer Cells
| Protein | Cell Line | Treatment | Change in Expression |
| Survivin | A2780 (Ovarian) | DHM (various conc.) for 48h | Decreased |
| p53 | A2780 (Ovarian) | DHM (various conc.) for 48h | Increased |
| Cleaved PARP | A2780/DOX (Doxorubicin-resistant Ovarian) | DHM (25 µM) + DOX (4 µM) for 48h | Increased |
| P-gp (MDR1) | SGC7901/5-FU (5-FU Resistant Gastric) | DHM | Decreased |
| p-PI3K | RBE, TFK-1 (Cholangiocarcinoma) | DHM (150 µM) | Decreased |
| p-Akt | RBE, TFK-1 (Cholangiocarcinoma) | DHM (150 µM) | Decreased |
| Bcl-2 | Hep3B (Hepatocellular Carcinoma) | DHM (25, 50 µM) for 24h | Decreased |
| Bax | Hep3B (Hepatocellular Carcinoma) | DHM (25, 50 µM) for 24h | Increased |
| Cleaved Caspase-3 | Hep3B (Hepatocellular Carcinoma) | DHM (25, 50 µM) for 24h | Increased |
This table provides a qualitative summary of protein expression changes observed in various studies.[5][7][9][12]
Experimental Protocols
1. Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of DHM on cancer cells.
-
Materials: 96-well plates, cancer cell lines, complete culture medium, Dihydromyricetin (DHM), DMSO, MTT solution (5 mg/mL in PBS), solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01M HCl).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[5]
-
Prepare serial dilutions of DHM in complete culture medium. A typical concentration range to test is 10 µM to 400 µM.[5]
-
Remove the old medium from the wells and add 100 µL of the DHM dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve DHM).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
-
2. Western Blotting for Key Protein Expression
This protocol is for analyzing changes in protein levels (e.g., P-gp, survivin, p53, Akt, p-Akt).
-
Materials: Cancer cells, DHM, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), protein assay kit (e.g., BCA), SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (specific to the proteins of interest), HRP-conjugated secondary antibody, ECL detection reagent.
-
Procedure:
-
Plate cells and treat with the desired concentrations of DHM for the specified time.
-
Lyse the cells on ice using lysis buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
3. Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following DHM treatment.
-
Materials: 6-well plates, cancer cells, DHM, Annexin V-FITC/PI apoptosis detection kit, flow cytometer.
-
Procedure:
-
Seed cells in 6-well plates and treat with DHM for the desired time (e.g., 48 hours).
-
Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
The cell populations will be distinguished as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Visualizations
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways affected by DHM and a general experimental workflow for studying DHM resistance.
Caption: DHM signaling pathways in cancer cells.
Caption: Experimental workflow for overcoming resistance.
References
- 1. Present Status, Challenges, and Prospects of Dihydromyricetin in the Battle against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydromyricetin induces apoptosis and inhibits proliferation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dihydromyricetin suppresses tumor growth via downregulation of the EGFR/Akt/survivin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydromyricetin Induces Apoptosis and Reverses Drug Resistance in Ovarian Cancer Cells by p53-mediated Downregulation of Survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversal Effect of Dihydromyricetin on Multiple Drug Resistance in SGC7901/5-FU Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversal Effect of Dihydromyricetin on Multiple Drug Resistance in SGC7901/5-FU Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dihydromyricetin Acts as a Potential Redox Balance Mediator in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer effects of dihydromyricetin on the proliferation, migration, apoptosis and in vivo tumorigenicity of human hepatocellular carcinoma Hep3B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydromyricetin Inhibited Migration and Invasion by Reducing S100A4 Expression through ERK1/2/β-Catenin Pathway in Human Cervical Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Dihydromyricetin Inhibits Tumor Growth and Epithelial-Mesenchymal Transition through regulating miR-455-3p in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Dihydromollugin Off-Target Effects: A Technical Support Resource
Important Notice: As of our latest literature search, specific experimental data on the off-target effects of dihydromollugin is not publicly available. This compound is a natural product isolated from Rubia cordifolia and has been noted for its potential anti-tumor and virus-inhibiting activities.[1] However, comprehensive selectivity profiling and off-target screening data, which are crucial for understanding its broader pharmacological effects and potential for toxicity, have not been detailed in the available scientific literature.
The following technical support center is a generalized framework designed to guide researchers and drug development professionals in addressing potential off-target issues with investigational compounds. While the examples provided are hypothetical due to the lack of specific data for this compound, they illustrate the types of questions, data presentation, and experimental details that would be essential for a complete technical support guide.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes in our experiments with Compound X that do not align with its known primary target. Could off-target effects be responsible?
A1: Yes, unexpected phenotypes are a common indicator of off-target interactions. When a compound engages with unintended proteins, it can trigger signaling pathways or cellular responses that are independent of its intended mechanism of action. To investigate this, we recommend performing a broad off-target screening assay.
Q2: What are the initial steps to identify potential off-target interactions of our compound?
A2: A tiered approach is often most effective.
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Computational Prediction: Utilize in silico tools to predict potential off-target binding based on the chemical structure of your compound.
-
Broad Panel Screening: Employ a commercially available off-target screening service that tests your compound against a large panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.
-
Phenotypic Screening: Use cell-based assays with a diverse set of cell lines to identify unexpected patterns of activity or toxicity.
Q3: Our compound shows activity against several kinases in a screening panel. How do we determine which of these are relevant off-targets?
A3: To validate hits from a primary screen, consider the following:
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Dose-Response Studies: Determine the potency (e.g., IC50 or EC50) of your compound against the putative off-targets. Off-targets that are engaged at concentrations similar to or lower than the on-target potency are of higher concern.
-
Cellular Target Engagement Assays: Use techniques like cellular thermal shift assays (CETSA) or NanoBRET™ to confirm that the compound binds to the suspected off-target in a cellular context.
-
Functional Assays: Investigate whether the interaction with the off-target leads to a functional consequence in cells (e.g., modulation of a downstream signaling pathway).
Troubleshooting Guides
Issue 1: Inconsistent experimental results with this compound.
| Symptom | Possible Cause | Troubleshooting Step |
| High variability in cell viability assays across different cell lines. | Cell line-dependent off-target effects. | Profile the expression levels of the suspected off-target(s) in the panel of cell lines used. Correlate sensitivity to the compound with the expression level of the off-target. |
| Conflicting results between in vitro biochemical assays and cell-based assays. | Poor cell permeability or active efflux of the compound. Off-target effects that only manifest in a complex cellular environment. | Perform cell permeability assays (e.g., PAMPA). Investigate if the compound is a substrate for efflux pumps like P-glycoprotein. |
| Unexpected changes in cellular morphology or signaling pathways unrelated to the primary target. | Engagement of an unknown off-target. | Conduct a broad kinase or GPCR screen to identify potential unintended targets. Use pathway analysis tools to connect the observed phenotype to potential off-target signaling cascades. |
Quantitative Data Summary (Hypothetical Example)
The following table is a hypothetical example of how to present quantitative data from an off-target screening experiment for a compound.
Table 1: Selectivity Profile of Compound X against a Panel of Kinases
| Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target Kinase A | 10 | 1 |
| Off-Target Kinase B | 50 | 5 |
| Off-Target Kinase C | 500 | 50 |
| Off-Target Kinase D | >10,000 | >1000 |
Data are representative of a typical kinase selectivity screen. Assays were performed using a radiometric filter binding assay.
Experimental Protocols
Protocol 1: General Kinase Inhibition Assay (Radiometric)
This protocol provides a general workflow for assessing the inhibitory activity of a compound against a protein kinase.
-
Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Compound Dilution: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the kinase and its specific peptide substrate in assay buffer.
-
Reaction Initiation: In a 96-well plate, combine the compound dilution, kinase, and substrate. Initiate the reaction by adding ATP solution containing [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding phosphoric acid.
-
Signal Detection: Transfer the reaction mixture to a filter plate, wash to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Visualizations
Signaling Pathway Diagram
This diagram illustrates a hypothetical scenario where an investigational compound, intended to inhibit a primary target, has an off-target effect on a separate signaling pathway.
Caption: Hypothetical signaling pathways showing on-target and off-target inhibition.
Experimental Workflow Diagram
This diagram outlines a typical workflow for identifying and validating off-target effects.
Caption: Workflow for off-target identification and validation.
References
Technical Support Center: Dihydromollugin Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in refining the synthesis of Dihydromollugin for higher yields.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: The synthesis of this compound is typically achieved as an intermediate in the total synthesis of Mollugin. The general approach involves the prenylation of a suitable naphthoquinone precursor followed by a cyclization reaction to form the dihydropyran ring. To obtain this compound, the final oxidation step that would yield Mollugin is omitted.
Q2: What are the key reagents for the synthesis of 3,4-Dihydromollugin?
A2: A key step in the synthesis of 3,4-Dihydromollugin involves a Lewis acid-mediated cyclization. Boron trifluoride diethyl etherate (BF₃·OEt₂) has been reported as an effective reagent for this transformation.
Q3: How can I purify the synthesized this compound?
A3: Column chromatography is a common and effective method for the purification of this compound from the reaction mixture.[1][2][3][4][5] The choice of stationary phase (typically silica gel) and the mobile phase (eluent) is crucial for achieving good separation. A gradient of solvents with increasing polarity, such as a hexane-ethyl acetate mixture, is often employed.
Q4: How can I confirm the identity and purity of the synthesized this compound?
A4: The structure and purity of this compound can be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure.[6][7][8][9][10]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Thin-Layer Chromatography (TLC): To assess the purity of the product and monitor the progress of the purification.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete cyclization reaction. | - Ensure the BF₃·OEt₂ reagent is fresh and anhydrous. - Optimize the reaction temperature and time. Low temperatures may slow the reaction, while high temperatures could lead to side products. - Consider using a higher equivalent of BF₃·OEt₂. |
| Formation of side products during cyclization. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Carefully control the reaction temperature to minimize the formation of undesired byproducts. | |
| Loss of product during purification. | - Optimize the column chromatography conditions (e.g., solvent system, silica gel activity) to achieve better separation.[1][2][3][4][5] - Collect smaller fractions during chromatography to avoid mixing the product with impurities. | |
| Presence of Mollugin as an Impurity | Unintentional oxidation of this compound. | - Avoid exposure of the reaction mixture and the purified product to strong oxidizing agents. - Work under an inert atmosphere, especially during workup and purification. - If 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) was used in a previous step, ensure its complete removal. |
| Difficulty in Purifying this compound | Co-elution of impurities with the product during column chromatography. | - Try a different solvent system with varying polarity for the column chromatography. - Consider using a different stationary phase (e.g., alumina). - Recrystallization of the impure product may be an effective purification step. |
| Inconsistent Reaction Outcomes | Variability in reagent quality. | - Use freshly distilled and anhydrous solvents. - Ensure the starting materials are pure. |
| Reaction sensitivity to moisture. | - Dry all glassware thoroughly before use. - Conduct the reaction under strictly anhydrous conditions. |
Experimental Protocols
Synthesis of 3,4-Dihydromollugin (Illustrative Protocol based on related syntheses)
This protocol is a general guideline based on the synthesis of similar compounds. Optimization of specific conditions may be necessary.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of 3,4-Dihydromollugin.
Materials:
-
Appropriate prenylated naphthoquinone precursor
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Dissolve the prenylated naphthoquinone precursor in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).
-
Slowly add BF₃·OEt₂ to the reaction mixture.
-
Stir the reaction mixture at the same temperature and monitor the progress by TLC.
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Data Presentation
Table 1: Comparison of Reaction Conditions for Dihydropyran Ring Formation
| Entry | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | BF₃·OEt₂ | Dichloromethane | -78 to rt | 3 | 54 | (Hypothetical data based on related literature) |
| 2 | TiCl₄ | Dichloromethane | -78 | 2 | Lower | (Hypothetical data for comparison) |
| 3 | SnCl₄ | Dichloromethane | 0 | 4 | Moderate | (Hypothetical data for comparison) |
Note: The data presented in this table is illustrative and intended for comparison purposes. Actual yields may vary depending on the specific substrate and reaction conditions.
Signaling Pathways and Workflows
Diagram 1: Experimental Workflow for this compound Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Diagram 2: Logical Relationship in Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low yields in this compound synthesis.
References
- 1. column-chromatography.com [column-chromatography.com]
- 2. youtube.com [youtube.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. orgsyn.org [orgsyn.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. repository.geologyscience.ru [repository.geologyscience.ru]
- 9. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose [mdpi.com]
- 10. DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing Dihydromollugin degradation during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Dihydromollugin during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: this compound is susceptible to degradation through several pathways due to its chemical structure, which includes a naphthoquinone core, a phenolic hydroxyl group, and an ester linkage. The primary factors that can induce degradation are:
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pH: The ester linkage in this compound can be hydrolyzed under both acidic and basic conditions.[1][2][3]
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Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of quinone-type structures and other degradation products.[4][5][6][7]
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Light: Naphthoquinones are known to be photosensitive and can undergo photodegradation upon exposure to light.[8][9]
-
Temperature: Elevated temperatures can accelerate the rates of hydrolysis and oxidation, leading to faster degradation.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under controlled conditions. Based on general guidelines for sensitive compounds and the known instabilities of its functional groups, the following storage conditions are recommended:
| Form | Recommended Storage Temperature | Additional Recommendations |
| Solid (Powder) | -20°C | Store in a tightly sealed, light-resistant container. Protect from moisture. |
| In Solution | -80°C | Use a suitable, dry, and inert solvent. Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Q3: I am observing a change in the color of my this compound solution. What could be the cause?
A3: A color change in your this compound solution, particularly a darkening or change to a brownish hue, is often an indication of oxidative degradation. The phenolic component of the molecule can oxidize to form colored quinone-type byproducts.[4][7] To troubleshoot this, consider the following:
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Oxygen exposure: Ensure your solutions are prepared and stored under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Solvent purity: Use high-purity, degassed solvents to minimize dissolved oxygen and oxidizing impurities.
-
Light exposure: Protect the solution from light at all times by using amber vials or wrapping the container in aluminum foil.
Q4: My analytical results show a decrease in the concentration of this compound over time, even when stored at low temperatures. What could be the issue?
A4: If you are observing a loss of this compound despite low-temperature storage, the following factors could be at play:
-
Hydrolysis: If your sample is in a solution with a non-neutral pH, hydrolysis of the ester group may be occurring.[1][2][3][10][11] Even at low temperatures, this process can proceed over extended periods. Ensure the pH of your solution is as close to neutral as possible and that your solvent is aprotic if feasible.
-
Adsorption: this compound may adsorb to the surface of your storage container, especially if it is plastic. Using low-adsorption vials or silanized glass may mitigate this issue.
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce atmospheric moisture and oxygen, potentially accelerating degradation. It is highly recommended to aliquot your stock solutions into single-use volumes.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound | 1. Perform a forced degradation study to identify potential degradation products. 2. Compare the retention times of the unexpected peaks with those of the degradation products. 3. Adjust storage conditions (e.g., lower temperature, protect from light, inert atmosphere) to minimize the formation of these peaks. |
| Low recovery after extraction | Degradation during the extraction process | 1. Minimize the exposure of the sample to harsh pH, high temperatures, and light during extraction. 2. Use antioxidants (e.g., ascorbic acid) during extraction if oxidative degradation is suspected.[12] 3. Optimize the extraction method to reduce processing time. |
| Inconsistent results between experiments | Instability of stock solutions | 1. Prepare fresh stock solutions for each experiment. 2. If using a previously prepared stock, run a standard to confirm its concentration before use. 3. Ensure proper storage of stock solutions as recommended in the FAQs. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.[13][14][15][16]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid this compound powder in a 60°C oven for 48 hours. Dissolve in the mobile phase for analysis.
-
Photodegradation: Expose a solution of this compound (100 µg/mL) to direct sunlight or a photostability chamber for 24 hours. Keep a control sample in the dark.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
-
Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the degradation products.
-
For structural elucidation of major degradation products, LC-MS analysis is recommended.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.
2. Chromatographic Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to improve peak shape).
-
Initial Gradient Example: 30% acetonitrile, ramp to 90% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (to be determined by UV scan).
-
Column Temperature: 30°C.
3. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[17][18][19]
-
Specificity is demonstrated by the ability to resolve the this compound peak from all degradation product peaks generated during the forced degradation study.
Visualizations
References
- 1. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. Photochemical Redox Cycling of Naphthoquinones Mediated by Methylene Blue and Pheophorbide A [mdpi.com]
- 9. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D4EA00125G [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stability profiling and degradation products of dihydromyricetin in Dulbecco's modified eagle's medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. medcraveonline.com [medcraveonline.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmasm.com [pharmasm.com]
- 17. scielo.br [scielo.br]
- 18. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Bioavailability of Dihydromollugin In Vivo
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor in vivo bioavailability of dihydromollugin. As a natural product with therapeutic potential, overcoming its low aqueous solubility and optimizing its formulation are critical steps for successful preclinical and clinical development.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the suspected poor bioavailability of this compound?
A1: While specific data for this compound is limited, its parent compound, mollugin, exhibits poor aqueous solubility and metabolic instability. It is highly probable that this compound shares these characteristics, which are major contributors to low oral bioavailability. These factors can lead to limited dissolution in the gastrointestinal (GI) tract, poor permeation across the intestinal membrane, and significant first-pass metabolism in the liver.
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A2: Several advanced formulation strategies can be employed to overcome the solubility and dissolution rate limitations of hydrophobic compounds like this compound.[1][2][3] These include:
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs) can significantly improve the solubilization and absorption of lipophilic drugs.[3][4][5][6][7][8]
-
Amorphous Solid Dispersions: By dispersing this compound in a hydrophilic polymer matrix, its crystalline structure is converted to a more soluble amorphous form, thereby increasing its dissolution rate.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, which can lead to enhanced absorption and bioavailability.[9][10]
-
Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin molecules can improve its aqueous solubility and dissolution.
Q3: Are there any known biological mechanisms that might limit this compound's bioavailability?
A3: Beyond poor solubility, other factors could contribute to low bioavailability. These include potential efflux by transporters like P-glycoprotein (P-gp) in the intestinal wall and extensive metabolism by cytochrome P450 enzymes in the gut and liver. Co-administration with bioenhancers, such as piperine, which can inhibit these enzymes and transporters, may be a viable strategy to explore.
Q4: What initial in vitro assays should be performed to guide formulation development?
A4: Before proceeding to in vivo studies, a series of in vitro tests are recommended:
-
Solubility Studies: Determine the solubility of this compound in various physiologically relevant media (e.g., simulated gastric and intestinal fluids) and with different solubilizing excipients.
-
Dissolution Testing: Compare the dissolution rate of different prototype formulations to that of the pure compound.
-
Cell Permeability Assays: Use cell-based models like Caco-2 monolayers to assess the intestinal permeability of this compound and the potential for efflux transporter involvement.
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the in vivo evaluation of this compound formulations.
Issue 2.1: High Variability in Plasma Concentrations in Animal Studies
-
Possible Causes & Troubleshooting Steps:
-
Food Effects: The presence or absence of food can drastically alter the absorption of lipophilic compounds.
-
Recommendation: Conduct pharmacokinetic studies in both fasted and fed states to characterize any food effect. Standardize the feeding schedule for all animals in the study.
-
-
Formulation Instability: The formulation may not be physically or chemically stable, leading to inconsistent drug release.
-
Recommendation: Perform thorough stability testing of your formulation under relevant storage conditions and in simulated GI fluids.
-
-
Gastrointestinal Physiology: Natural variations in gastric emptying time and intestinal motility among animals can affect drug absorption.
-
Recommendation: Increase the number of animals per group to improve statistical power. Consider using a crossover study design if feasible.
-
-
Pre-systemic Metabolism: High first-pass metabolism can lead to variable systemic exposure.
-
Recommendation: Investigate the in vitro metabolic stability of this compound using liver microsomes from the animal species being studied.
-
-
Issue 2.2: No Significant Improvement in Bioavailability with a Novel Formulation
-
Problem: Despite developing an advanced formulation (e.g., a nanoemulsion or solid dispersion), the in vivo bioavailability of this compound remains low and is not significantly different from the unformulated compound.
-
Possible Causes & Troubleshooting Steps:
-
Suboptimal Formulation: The chosen excipients or drug-to-carrier ratio may not be optimal for in vivo performance.
-
Recommendation: Re-evaluate the formulation design. Screen a wider range of excipients and ratios. In vitro dissolution and permeability studies can help guide this optimization.
-
-
In Vivo Dissolution vs. In Vitro Performance: The formulation may not be behaving in the complex GI environment as predicted by in vitro tests.
-
Recommendation: Use more biorelevant in vitro dissolution models that incorporate bile salts and lipids to better mimic the in vivo environment.
-
-
Permeability-Limited Absorption: The primary barrier to absorption may be poor intestinal permeability rather than dissolution.
-
Recommendation: Re-assess the intrinsic permeability of this compound. If it is very low, formulation strategies alone may not be sufficient. The addition of permeation enhancers could be explored cautiously.
-
-
Extensive First-Pass Metabolism: Even if the formulation enhances dissolution and absorption into the portal circulation, rapid metabolism in the liver can prevent the drug from reaching systemic circulation.
-
Recommendation: Consider co-administration with a known inhibitor of relevant metabolic enzymes (if known) in a pilot study to assess the impact of first-pass metabolism.
-
-
Section 3: Data Presentation
Due to the lack of publicly available in vivo pharmacokinetic data for this compound, the following table presents a hypothetical but realistic comparison of pharmacokinetic parameters for a poorly soluble natural compound, illustrating the potential improvements that can be achieved with different formulation strategies. Researchers should aim to generate similar data for their specific this compound formulations.
Table 1: Hypothetical Pharmacokinetic Parameters of a this compound-like Compound Following Oral Administration in Rats (20 mg/kg)
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 50 ± 15 | 2.0 ± 0.5 | 250 ± 75 | 100 |
| Solid Dispersion | 150 ± 40 | 1.5 ± 0.5 | 900 ± 200 | 360 |
| Nanoemulsion | 250 ± 60 | 1.0 ± 0.3 | 1500 ± 350 | 600 |
| Solid Lipid Nanoparticles | 200 ± 50 | 1.2 ± 0.4 | 1300 ± 300 | 520 |
Data are presented as mean ± standard deviation. Relative bioavailability is calculated against the aqueous suspension control.
Section 4: Experimental Protocols
The following is a generalized protocol for an in vivo bioavailability study in rats. This should be adapted based on the specific this compound formulation and analytical methods available.
Protocol 4.1: In Vivo Oral Bioavailability Study in Sprague-Dawley Rats
-
Animal Model:
-
Male Sprague-Dawley rats (200-250 g).
-
Acclimatize animals for at least one week before the experiment.
-
House animals in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.
-
-
Experimental Groups:
-
Group 1: Control (this compound aqueous suspension).
-
Group 2: Test Formulation 1 (e.g., this compound solid dispersion).
-
Group 3: Test Formulation 2 (e.g., this compound nanoemulsion).
-
(Optional) Group 4: Intravenous administration of this compound (for absolute bioavailability determination).
-
-
Dosing:
-
Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Administer the formulations orally via gavage at a dose of 20 mg/kg of this compound.
-
For the intravenous group, administer a 1 mg/kg dose via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Prepare calibration standards and quality control samples in blank plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate the key pharmacokinetic parameters: Cmax, Tmax, AUC₀₋₂₄, and elimination half-life (t₁/₂).
-
Calculate the relative bioavailability of the test formulations compared to the control suspension.
-
If an intravenous group is included, calculate the absolute bioavailability.
-
Section 5: Visualization
Signaling Pathway
Based on the known activity of the parent compound mollugin, this compound may exert its biological effects, at least in part, through the modulation of the NF-κB signaling pathway. This pathway is a key regulator of inflammation and cell survival.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpbs.com [ijpbs.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Mollugin and Dihydromollugin Experimental Guidance
Note to Researchers: While the initial topic of this guide was "Dihydromollugin," a comprehensive literature review revealed a significant scarcity of experimental data, protocols, and troubleshooting information for this specific compound. In contrast, its parent compound, mollugin, is extensively studied and documented. Therefore, to provide the most valuable and practical resource for researchers in this area, this technical support center will focus primarily on mollugin . The information provided for mollugin will likely serve as a strong foundational guide for designing experiments with this compound, though compound-specific optimization will be necessary. This compound is a natural naphthoic acid ester, and while commercially available, its biological activity and experimental considerations are not yet well-established in the scientific literature.[1]
Frequently Asked Questions (FAQs)
Q1: What is mollugin and what are its primary biological activities?
Mollugin is a naphthohydroquinone, a major bioactive compound isolated from the roots of Rubia cordifolia L.[2][3] This plant has a long history of use in traditional Chinese medicine for treating conditions like coughs, joint inflammation, and uterine hemorrhage.[3] Current research has demonstrated that mollugin possesses significant anti-inflammatory and anti-cancer properties.[3][4][5][6]
Q2: What is the primary mechanism of action for mollugin's anti-inflammatory effects?
Mollugin exerts its anti-inflammatory effects primarily through the inhibition of key signaling pathways. It has been shown to block the Janus kinase-signal transducers and activators of transcription (JAK-STAT) signaling pathway by inhibiting the phosphorylation of JAK2, STAT1, and STAT3.[2][7] Additionally, mollugin can inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[3][4][5][6]
Q3: How does mollugin exhibit anti-cancer activity?
The anti-cancer effects of mollugin are also linked to its inhibition of the NF-κB signaling pathway.[3] By blocking NF-κB, mollugin can suppress the expression of genes involved in cell proliferation, survival, invasion, and angiogenesis.[3] It has been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, ovaries, and colon, and can induce apoptosis (programmed cell death).[8][9]
Q4: What are some common challenges or sources of variability when working with mollugin in cell culture?
Researchers may encounter variability in experimental outcomes due to several factors. One significant challenge is mollugin's poor aqueous solubility, which can lead to uneven assay results and difficulties in preparing stable stock solutions.[10] Additionally, its metabolic instability can affect its potency and duration of action in longer-term experiments.[10] As with many natural compounds, batch-to-batch variability in purity and potency of the isolated compound can also be a source of inconsistency.
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability or proliferation assays (e.g., MTT, EdU).
-
Possible Cause 1: Poor Solubility. Mollugin's low water solubility can lead to precipitation in culture media, resulting in inaccurate concentrations and variable effects.
-
Solution: Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO. When diluting into aqueous media, ensure rapid and thorough mixing. It is also advisable to visually inspect the media for any signs of precipitation before adding it to the cells. Consider using a derivative with improved solubility if available.[10]
-
-
Possible Cause 2: Cell Line Sensitivity. Different cell lines can exhibit varying sensitivity to mollugin.
-
Solution: Perform a dose-response curve for each new cell line to determine the optimal concentration range (e.g., IC50). For example, in HER2-overexpressing SK-BR-3 and SK-OV-3 cells, potent inhibitory effects were observed, while the normal mammary epithelial cell line MCF-10A was less affected.[9]
-
-
Possible Cause 3: Inconsistent Treatment Times. The effects of mollugin can be time-dependent.
-
Solution: Standardize the duration of mollugin treatment across all experiments. For proliferation assays, time points should be chosen based on the cell line's doubling time and the specific experimental question.
-
Issue 2: Difficulty in observing inhibition of NF-κB or JAK-STAT signaling.
-
Possible Cause 1: Suboptimal Stimulation. The inflammatory stimulus (e.g., LPS, TNF-α) may not be potent enough to induce a robust signaling cascade.
-
Solution: Optimize the concentration and duration of the stimulus to achieve a strong and reproducible activation of the target pathway before introducing mollugin.
-
-
Possible Cause 2: Incorrect Timing of Mollugin Treatment. Mollugin should be added prior to stimulation to effectively inhibit the signaling pathway.
-
Solution: Typically, cells are pre-treated with mollugin for a specific period (e.g., 12 hours) before the addition of the inflammatory stimulus.[3] This allows the compound to enter the cells and interact with its molecular targets.
-
-
Possible Cause 3: Insufficient Mollugin Concentration. The concentration of mollugin may be too low to effectively inhibit the target kinases.
-
Solution: Refer to dose-response studies in the literature for your specific cell line or a similar one. For example, mollugin has been shown to inhibit TNF-α-induced NF-κB activation in a dose-dependent manner, with significant effects observed at concentrations around 80 µM in HeLa cells.[3]
-
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Analytical Method | Reference |
| In Vitro Cytotoxicity (IC50) | 46.3 µM (metastatic OSCCs - HN12) | Oral Squamous Carcinoma Cells | MTT Assay | [8] |
| 43.9 µM (primary OSCCs - HN4) | Oral Squamous Carcinoma Cells | MTT Assay | [8] | |
| Pharmacokinetics (in rats, oral admin. of R. cordifolia extract) | ||||
| Cmax (Mollugin) | 52.10 ± 6.71 ng/mL | Sprague-Dawley Rats | UHPLC-MS/MS | [11][12] |
| Tmax (Mollugin) | 1.99 ± 0.21 h | Sprague-Dawley Rats | UHPLC-MS/MS | [11][12] |
| AUC0→t (Mollugin) | 231.56 ± 57.57 ng∙h/mL | Sprague-Dawley Rats | UHPLC-MS/MS | [11][12] |
Key Experimental Protocols
Cell Viability/Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat the cells with various concentrations of mollugin (prepared from a DMSO stock) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO at the same final concentration as the mollugin-treated wells).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
NF-κB Activation Assay (Western Blot for p65 Nuclear Translocation)
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat with desired concentrations of mollugin for 12 hours.
-
Stimulation: Stimulate the cells with an inflammatory agent such as TNF-α (e.g., 10 ng/mL) for 30 minutes.[3]
-
Nuclear and Cytoplasmic Extraction: Harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic proteins using a commercially available kit or a standard laboratory protocol.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody against the p65 subunit of NF-κB. Use antibodies against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) as loading and fractionation controls.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensities to determine the relative amount of p65 in the nucleus versus the cytoplasm. A decrease in nuclear p65 in mollugin-treated, stimulated cells compared to stimulated-only cells indicates inhibition of NF-κB translocation.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. This compound|CAS 60657-93-4|DC Chemicals [dcchemicals.com]
- 2. Mollugin Inhibits the Inflammatory Response in Lipopolysaccharide-Stimulated RAW264.7 Macrophages by Blocking the Janus Kinase-Signal Transducers and Activators of Transcription Signaling Pathway [jstage.jst.go.jp]
- 3. Mollugin Has an Anti-Cancer Therapeutic Effect by Inhibiting TNF-α-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 6. Anti-inflammatory action of mollugin and its synthetic derivatives in HT-29 human colonic epithelial cells is mediated through inhibition of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mollugin inhibits the inflammatory response in lipopolysaccharide-stimulated RAW264.7 macrophages by blocking the Janus kinase-signal transducers and activators of transcription signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mollugin inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CF3-Substituted Mollugin 2-(4-Morpholinyl)-ethyl ester as a Potential Anti-inflammatory Agent with Improved Aqueous Solubility and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous Determination of Purpurin, Munjistin and Mollugin in Rat Plasma by Ultra High Performance Liquid Chromatography-Tandem Mass Spectrometry: Application to a Pharmacokinetic Study after Oral Administration of Rubia cordifolia L. Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous Determination of Purpurin, Munjistin and Mollugin in Rat Plasma by Ultra High Performance Liquid Chromatography-Tandem Mass Spectrometry: Application to a Pharmacokinetic Study after Oral Administration of Rubia cordifolia L. Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Activities of Mollugin and its Synthetic Derivative
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of mollugin and its more potent synthetic derivative, compound 5k. This analysis is supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
Initial literature searches for a direct comparison between dihydromollugin and mollugin yielded no studies on the anti-inflammatory activity of this compound. Consequently, this guide focuses on mollugin, a well-characterized anti-inflammatory compound isolated from Rubia cordifolia, and a promising, more potent synthetic derivative, compound 5k.
Mollugin has been identified as a bioactive compound with a range of pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.[1][2] Its anti-inflammatory actions are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response.[3][4] To enhance its therapeutic potential, various derivatives of mollugin have been synthesized and evaluated, leading to the identification of compounds with superior anti-inflammatory efficacy, such as compound 5k.[5]
Quantitative Comparison of Anti-Inflammatory Efficacy
The following table summarizes the available quantitative data on the in vivo anti-inflammatory activity of mollugin and its synthetic derivative, compound 5k.
| Compound | In Vivo Model | Administration Route | Dose | Inhibition of Inflammation (%) | Reference |
| Mollugin | Not specified | Intraperitoneal | Not specified | 49.72 | [5] |
| Compound 5k | Not specified | Intraperitoneal | Not specified | 81.77 | [5] |
Mechanisms of Anti-Inflammatory Action
Both mollugin and its derivative, compound 5k, exert their anti-inflammatory effects by targeting the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.[3][5] Mollugin has also been shown to inhibit the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[4]
NF-κB Signaling Pathway:
Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (specifically the p65 subunit) to translocate to the nucleus, where it induces the transcription of various pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[6][7]
Mollugin has been shown to inhibit TNF-α-induced NF-κB activation by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of p65.[7] Compound 5k also down-regulates NF-κB expression, possibly by suppressing the LPS-induced expression of the p65 protein.[5]
JAK-STAT Signaling Pathway:
The JAK-STAT pathway is another crucial signaling cascade in inflammation, activated by various cytokines. Upon cytokine binding to their receptors, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the expression of target genes. Mollugin has been found to significantly reduce the LPS-mediated phosphorylation of JAK2, STAT1, and STAT3.[4]
Visualizing the Molecular Pathways
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by mollugin and its derivatives.
References
- 1. CF3-Substituted Mollugin 2-(4-Morpholinyl)-ethyl ester as a Potential Anti-inflammatory Agent with Improved Aqueous Solubility and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective and anti-inflammatory effects of mollugin via up-regulation of heme oxygenase-1 in mouse hippocampal and microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory action of mollugin and its synthetic derivatives in HT-29 human colonic epithelial cells is mediated through inhibition of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mollugin inhibits the inflammatory response in lipopolysaccharide-stimulated RAW264.7 macrophages by blocking the Janus kinase-signal transducers and activators of transcription signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mollugin Derivatives as Anti-Inflammatory Agents: Design, Synthesis, and NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Properties of Dihydromyricetin and Dihydromollugin
A comprehensive review of available scientific literature reveals a significant disparity in the documented antioxidant effects of Dihydromyricetin (DHM) and Dihydromollugin. While Dihydromyricetin is a well-researched flavonoid with robust evidence supporting its potent antioxidant activities, there is a notable lack of experimental data specifically quantifying the antioxidant capacity of this compound.
This guide, therefore, provides a detailed overview of the antioxidant profile of Dihydromyricetin, supported by experimental data and mechanistic insights. The absence of comparable data for this compound currently prevents a direct, evidence-based comparison. Researchers are encouraged to view this as an opportunity for further investigation into the potential bioactivities of this compound.
Dihydromyricetin: A Potent Natural Antioxidant
Dihydromyricetin (DHM), a flavonoid predominantly found in Ampelopsis grossedentata (vine tea), has demonstrated significant antioxidant properties in numerous in vitro and in vivo studies. Its antioxidant efficacy is attributed to its unique molecular structure, which allows it to effectively scavenge free radicals and modulate cellular antioxidant defense mechanisms.
Quantitative Antioxidant Activity of Dihydromyricetin
The antioxidant capacity of Dihydromyricetin has been evaluated using various standard assays. The following table summarizes key quantitative data from representative studies.
| Antioxidant Assay | Test System | Key Findings | Reference |
| DPPH Radical Scavenging Assay | In vitro | Exhibited strong, concentration-dependent scavenging activity. | [1] |
| ABTS Radical Scavenging Assay | In vitro | Demonstrated potent and dose-dependent scavenging of ABTS radicals. | [2] |
| Cellular Antioxidant Activity (CAA) Assay | Human hepatocarcinoma (HepG2) cells | Showed significant intracellular antioxidant activity, indicating bioavailability and efficacy within a cellular context. | [3] |
| Lipid Peroxidation Inhibition | In vivo (rat models) | Significantly reduced malondialdehyde (MDA) levels in the liver, brain, and myocardium, indicating protection against lipid peroxidation. | [4] |
Experimental Protocols for Key Antioxidant Assays
For researchers aiming to replicate or build upon existing findings, detailed methodologies for the principal antioxidant assays are provided below.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm.
-
Procedure:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
Prepare various concentrations of the test compound (Dihydromyricetin) and a standard antioxidant (e.g., ascorbic acid or Trolox).
-
Add a fixed volume of the DPPH solution to the test compound and standard solutions in a 96-well plate or cuvettes.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at a specific wavelength, typically around 734 nm.
-
Procedure:
-
Generate the ABTS•+ by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare different concentrations of the test compound and a standard antioxidant.
-
Add the test compound or standard to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging activity using a similar formula to the DPPH assay.
-
3. Cellular Antioxidant Activity (CAA) Assay
This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and distribution of the test compound. It typically uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by intracellular reactive oxygen species (ROS).
-
Procedure:
-
Seed adherent cells (e.g., HepG2) in a 96-well black microplate and culture until confluent.
-
Wash the cells and then incubate them with the DCFH-DA probe and the test compound at various concentrations.
-
After the incubation period, wash the cells to remove the excess probe and compound.
-
Induce oxidative stress by adding a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Measure the fluorescence intensity over time using a microplate reader.
-
The antioxidant activity is determined by the ability of the compound to suppress the AAPH-induced fluorescence compared to control cells.
-
Signaling Pathways Modulated by Dihydromyricetin's Antioxidant Activity
Dihydromyricetin exerts its antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the endogenous antioxidant response.
-
Nrf2-ARE Pathway: Dihydromyricetin has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of inducers like DHM, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Caption: Dihydromyricetin-mediated activation of the Nrf2-ARE signaling pathway.
-
SIRT1 Pathway: Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase, plays a crucial role in cellular stress resistance and metabolism. Dihydromyricetin has been reported to activate SIRT1, which in turn can deacetylate and activate downstream targets like Forkhead box O (FOXO) transcription factors. Activated FOXOs can then promote the expression of antioxidant enzymes such as manganese superoxide dismutase (MnSOD) and catalase.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure of Dihydrochalcones and Related Derivatives and Their Scavenging and Antioxidant Activity against Oxygen and Nitrogen Radical Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ANTIOXIDANT PROPERTIES OF GALIUM VERUM | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemical Screening and Antioxidant Activity of Selected Estonian Galium Species - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Natural Compounds Dihydromyricetin and Dehydroleucodine Versus Doxorubicin in Tumor Growth Inhibition
For Immediate Release
[City, State] – [Date] – In the ongoing quest for more effective and less toxic cancer therapies, researchers are increasingly turning to natural compounds. This guide provides a comparative analysis of two such compounds, Dihydromyricetin (DHM) and Dehydroleucodine (DhL), against the widely used chemotherapeutic agent, Doxorubicin. This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, efficacy, and the experimental protocols used to evaluate them.
Introduction
Dihydromyricetin, a flavonoid found in plants such as Ampelopsis grossedentata, and Dehydroleucodine, a sesquiterpene lactone isolated from plants of the Artemisia genus, have demonstrated promising anti-tumor activities. Doxorubicin, an anthracycline antibiotic, has been a cornerstone of cancer chemotherapy for decades, known for its potent but often toxic effects. This guide aims to juxtapose the performance of these natural compounds with Doxorubicin, presenting available data to inform future research and drug development efforts.
Comparative Efficacy Against Tumor Growth
The following tables summarize the available quantitative data on the in vitro cytotoxicity and in vivo anti-tumor efficacy of Dihydromyricetin, Dehydroleucodine, and Doxorubicin across various cancer cell lines and tumor models. It is important to note that the presented data is compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
In Vitro Cytotoxicity: Half-Maximal Inhibitory Concentration (IC50)
| Compound | Cancer Cell Line | IC50 Value | Citation |
| Dihydromyricetin (DHM) | RBE (Cholangiocarcinoma) | 146.6 µM | [1] |
| HepG2 (Hepatocellular Carcinoma) | Less than 150 µM (Significant inhibition at 50 µM) | [2] | |
| MHcc97L (Hepatocellular Carcinoma) | Significant inhibition at 25 µM after 72h | [2] | |
| Dehydroleucodine (DhL) | Acute Myeloid Leukemia (various cell lines) | 5.0 - 18.9 µM | [3] |
| MCF7 (Breast Cancer) | 5 µM | [4] | |
| Kelly (Neuroblastoma) | 75 µM | [5] | |
| Hep-G2 (Hepatoblastoma) | 50 µM | [5] | |
| SK-ES-1 (Ewing Sarcoma) | 100 µM | [5] | |
| Doxorubicin | BFTC-905 (Bladder Cancer) | 2.3 µM | [6] |
| MCF-7 (Breast Cancer) | 2.5 µM | [6] | |
| M21 (Melanoma) | 2.8 µM | [6] | |
| HeLa (Cervical Cancer) | 2.9 µM | [6] | |
| UMUC-3 (Bladder Cancer) | 5.1 µM | [6] | |
| HepG2 (Hepatocellular Carcinoma) | 12.2 µM | [6] | |
| A549 (Lung Cancer) | > 20 µM | [6] | |
| Huh7 (Hepatocellular Carcinoma) | > 20 µM | [6] |
In Vivo Tumor Growth Inhibition
| Compound | Tumor Model | Dosage | Tumor Growth Inhibition | Citation |
| Dihydromyricetin (DHM) | Human hepatocellular carcinoma Hep3B xenograft | Not specified | Superior to Nedaplatin | [7] |
| Dehydroleucodine (DhL) | B16F0 mouse melanoma | 20 mg/kg/day | 50-70% reduction in tumor volume | [8] |
| Doxorubicin | PC3 prostate cancer xenograft | Not specified | Significant growth inhibition when combined with Apo2L/TRAIL | [9] |
| Medullary thyroid carcinoma xenograft | Not specified | Significant tumor inhibition | [10] |
Mechanisms of Action and Signaling Pathways
The anti-tumor effects of these compounds are mediated through distinct and complex signaling pathways.
Dihydromyricetin (DHM)
DHM exerts its anticancer effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis. Key signaling pathways affected by DHM include the PI3K/Akt/mTOR and NF-κB pathways.[11][12][13]
Dihydromyricetin Signaling Pathway
Dehydroleucodine (DhL)
DhL induces tumor cell death primarily through the induction of DNA damage, leading to cell cycle arrest, senescence, and apoptosis.[8][14] It has been shown to downregulate the expression of cell cycle proteins such as cyclin D1 and B1, as well as the anti-apoptotic protein survivin.[8]
References
- 1. Dihydromyricetin Inhibits Tumor Growth and Epithelial-Mesenchymal Transition through regulating miR-455-3p in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydromyricetin induces apoptosis and inhibits proliferation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abis-files.deu.edu.tr [abis-files.deu.edu.tr]
- 6. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 7. Anticancer effects of dihydromyricetin on the proliferation, migration, apoptosis and in vivo tumorigenicity of human hepatocellular carcinoma Hep3B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dehydroleucodine inhibits tumor growth in a preclinical melanoma model by inducing cell cycle arrest, senescence and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Doxorubicin increases the effectiveness of Apo2L/TRAIL for tumor growth inhibition of prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Doxorubicin combined with celecoxib inhibits tumor growth of medullary thyroid carcinoma in xenografted mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. mdpi.com [mdpi.com]
- 13. Present Status, Challenges, and Prospects of Dihydromyricetin in the Battle against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phytometabolite Dehydroleucodine Induces Cell Cycle Arrest, Apoptosis, and DNA Damage in Human Astrocytoma Cells through p73/p53 Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Dihydromollugin Structure-Activity Relationship: A Comparative Guide to its Anti-Inflammatory Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dihydromollugin analogs, focusing on their structure-activity relationships (SAR) as anti-inflammatory agents. The data presented herein is compiled from recent studies on mollugin derivatives, which share the core scaffold of this compound and have been evaluated for their potential to inhibit the NF-κB signaling pathway, a key mediator of inflammation.
Comparative Analysis of Anti-Inflammatory Activity
Recent research has focused on modifying the C-6 phenolic hydroxyl group of the mollugin scaffold to enhance its anti-inflammatory properties. The following tables summarize the quantitative data from these studies, comparing the in vitro NF-κB inhibitory activity and in vivo anti-inflammatory effects of various derivatives.
Table 1: In Vitro NF-κB Inhibitory Activity of Mollugin Derivatives
| Compound | R Group Modification | IC50 (µM) for NF-κB Inhibition |
| Mollugin (Parent) | -H | > 100 |
| 4d | 4-Fluorophenylacetamide | 88.25 |
| 4e | 4-Chlorophenylacetamide | 55.12 |
| 4f | 4-Bromophenylacetamide | 18.53 |
| 4i | 4-Nitrophenylacetamide | 22.93 |
| 6d | 2-Thiophenecarboxamide | 3.81 |
Data sourced from Li et al., 2022.[1][2]
Table 2: In Vivo Anti-Inflammatory Activity of Mollugin Derivatives
| Compound | R Group Modification | Inhibition of Edema (%) |
| Mollugin (Parent) | -H | 49.72 |
| Ibuprofen | - | 47.51 |
| Mesalazine | - | 47.24 |
| 4f | 4-Bromophenylacetamide | 83.08 |
| 5k | Not specified in abstract | 81.77 |
| 6d | 2-Thiophenecarboxamide | 76.77 |
Data for 4f and 6d sourced from Li et al., 2022.[1][2] Data for 5k sourced from Li et al., 2024.[3][4]
Structure-Activity Relationship Insights
The presented data reveals key structural modifications that influence the anti-inflammatory activity of mollugin derivatives:
-
Substitution at the C-6 Phenolic Hydroxyl Group: Esterification or etherification of the C-6 hydroxyl group with various substituted aromatic and heteroaromatic moieties generally leads to a significant increase in NF-κB inhibitory activity compared to the parent compound, mollugin.
-
Effect of Phenylacetamide Substituents: In the phenylacetamide series (4a-i), the position of the substituent on the benzene ring was found to be crucial, with the order of activity being para > meta > ortho.[1] There was no significant difference observed between electron-donating and electron-withdrawing groups at the para position. However, the 4-bromophenylacetamide derivative (4f ) exhibited the most potent in vivo anti-inflammatory activity in its series.[1]
-
Heteroaromatic Substituents: The introduction of a thiophene ring, as seen in compound 6d , resulted in the most potent in vitro NF-κB inhibitory activity (IC50 = 3.81 µM).[1][2]
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the anti-inflammatory activity of the this compound analogs.
In Vitro NF-κB Luciferase Reporter Assay
This assay is used to quantify the inhibitory effect of the compounds on the transcriptional activity of NF-κB.
-
Cell Culture: HeLa cells are transiently co-transfected with a pNF-κB-Luc plasmid.
-
Compound Treatment: After 24 hours of transfection, the cells are pre-treated with the test compounds for 12 hours.
-
Stimulation: The cells are then stimulated with tumor necrosis factor-alpha (TNF-α) (10 ng/mL) for 12 hours to induce NF-κB activation.
-
Measurement: The luciferase activity is measured to determine the extent of NF-κB-dependent gene expression. The IC50 value, the concentration of the compound that inhibits 50% of the NF-κB activity, is then calculated.[5]
In Vivo Xylene-Induced Ear Edema Test in Mice
This in vivo model is used to assess the acute anti-inflammatory activity of the compounds.
-
Animal Model: An inflammatory response is induced in mice by the topical application of xylene to the ear.
-
Compound Administration: The test compounds, along with positive controls (ibuprofen and mesalazine), are administered intraperitoneally.
-
Evaluation: The degree of ear edema is measured after a specific time interval, and the percentage inhibition of inflammation is calculated by comparing the swelling in the treated groups to the control group.[1][2]
Visualizing the Mechanism of Action and Experimental Workflow
The primary mechanism of action for the anti-inflammatory effects of these mollugin derivatives is the inhibition of the NF-κB signaling pathway. The following diagrams illustrate this pathway and the general workflow for identifying and evaluating these compounds.
Caption: The NF-κB signaling pathway and the inhibitory action of mollugin derivatives.
Caption: General experimental workflow for the development of mollugin-based anti-inflammatory agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Evaluation of NF-κB Inhibitory Activity of Mollugin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mollugin Derivatives as Anti-Inflammatory Agents: Design, Synthesis, and NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mollugin Has an Anti-Cancer Therapeutic Effect by Inhibiting TNF-α-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Dihydromollugin Derivatives: A Guide for Researchers
A comprehensive review of the synthesis, biological activities, and structure-activity relationships of dihydromollugin and its analogues, presenting key experimental data and methodologies for researchers in drug discovery and development.
This compound, a derivative of the naturally occurring naphthoquinone mollugin, has emerged as a scaffold of interest in medicinal chemistry. This guide provides a comparative analysis of this compound derivatives, summarizing their biological performance with supporting experimental data. The information is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Data Summary: Biological Activity of Mollugin and its Derivatives
While specific comparative data on a wide range of this compound derivatives is limited in the current literature, extensive research on the parent compound, mollugin, and its various analogues provides valuable insights into their biological potential. The primary activities investigated include anti-inflammatory, anticancer, and antibacterial effects. The data presented below is for mollugin and its non-dihydrogenated derivatives, which serves as a crucial baseline for the future evaluation of this compound analogues.
| Compound/Derivative | Target/Assay | Activity Metric | Result | Reference |
| Mollugin | TNF-α-induced NF-κB activation in HeLa cells | IC50 | > 100 µM | [1] |
| Mollugin | Xylene-induced ear edema in mice | Inhibition % | 49.72% | [2] |
| Mollugin Analogue 4f | Xylene-induced ear edema in mice | Inhibition % | 83.08% | [3] |
| Mollugin Analogue 5k | Xylene-induced ear edema in mice | Inhibition % | 81.77% | [2] |
| Mollugin Analogue 6d | NF-κB transcriptional activity in HeLa cells | IC50 | 3.81 µM | [4] |
| Mollugin Analogue 15c | U937 monocyte adhesion to HT-29 cells | Inhibition | More potent than mesalazine | [5] |
| 3,4-Dihydromollugin Analogue 3 | Antibacterial activity against S. aureus (KCTC-1916) | Activity | Potent at 100 µg/mL | [6] |
| Mollugin-1,2,3-triazole derivative 14 | Cytotoxicity against SMMC-7721 cells | IC50 | < 20 µM | [7] |
| Mollugin-1,2,3-triazole derivative 17 | Cytotoxicity against SMMC-7721 cells | IC50 | < 20 µM | [7] |
Key Biological Activities and Structure-Activity Relationships
Anti-Inflammatory Activity: A significant body of research has focused on the anti-inflammatory properties of mollugin and its derivatives, primarily through the inhibition of the NF-κB signaling pathway.[1][2][3][5][8][9] The NF-κB transcription factor is a critical regulator of inflammatory and immune responses.[2]
-
Mechanism of Action: Mollugin and its analogues have been shown to inhibit the activation of NF-κB induced by inflammatory stimuli like TNF-α and lipopolysaccharide (LPS).[2][10] This inhibition prevents the transcription of pro-inflammatory genes. Specifically, derivatives have been observed to suppress the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[1][2]
-
Structure-Activity Relationship (SAR): Modifications to the mollugin scaffold have yielded derivatives with significantly enhanced anti-inflammatory potency compared to the parent compound.[1][2][3]
-
Substitution at the C-6 phenolic hydroxyl group has been a successful strategy. For instance, the introduction of N-substituted phenyl chloroacetamides and N-substituted aromatic heterocyclic chloroacetamides has led to compounds with improved NF-κB inhibitory activity.[1]
-
Compound 4f , a derivative with modification at the C-6 position, demonstrated an 83.08% inhibition in the xylene-induced ear edema model, which was more potent than mollugin and the reference drug ibuprofen.[3]
-
Similarly, compound 5k showed 81.77% inhibition in the same model.[2]
-
Compound 6d exhibited the most potent NF-κB inhibitory activity with an IC50 value of 3.81 µM.[4]
-
Anticancer Activity: The anticancer effects of mollugin derivatives are also linked to the inhibition of the NF-κB pathway, which plays a role in oncogenesis.[7][10]
-
Mechanism of Action: By inhibiting NF-κB, mollugin can potentiate TNF-α-induced apoptosis and inhibit the proliferation of cancer cells.[10]
-
Structure-Activity Relationship (SAR): The introduction of a 1,2,3-triazole moiety to the mollugin backbone has been explored to enhance direct cytotoxicity against cancer cells.[7] Several of these derivatives displayed significant cytotoxicity against a panel of human cancer cell lines, with compounds 14 and 17 being particularly effective against the SMMC-7721 liver cancer cell line.[7]
Antibacterial and Antioxidant Activities: A study on novel mollugin analogues, including a 3,4-dihydromollugin derivative, revealed their potential as antibacterial and antioxidant agents.[6]
-
Antibacterial Activity: Compound 3 , a 3,4-dihydromollugin analogue, exhibited potent antibacterial activity against Staphylococcus aureus.[6]
-
Antioxidant Activity: Several of the synthesized mollugin analogues showed high antioxidant activity in the DPPH inhibition assay, with IC50 values significantly lower than the standard antioxidant BHT.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of key experimental protocols used in the evaluation of mollugin derivatives.
NF-κB Luciferase Reporter Assay[1]
This assay is used to quantify the transcriptional activity of NF-κB.
-
Cell Culture: HeLa cells are cultured in appropriate media and seeded in 24-well plates.
-
Transfection: Cells are transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites.
-
Treatment: After 24 hours, the cells are pre-treated with various concentrations of the test compounds for 12 hours.
-
Induction: NF-κB activation is induced by adding TNF-α (10 ng/mL) for 30 minutes.
-
Lysis and Measurement: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. The results are normalized to the total protein concentration.
Western Blot Analysis for p65 Phosphorylation[1][2]
This technique is used to detect the phosphorylation and nuclear translocation of the NF-κB p65 subunit.
-
Cell Treatment: HeLa or RAW264.7 cells are pre-treated with the test compounds and then stimulated with TNF-α or LPS.
-
Nuclear Extraction: Nuclear extracts are prepared from the treated cells.
-
Protein Quantification: The protein concentration of the nuclear extracts is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated p65 and a nuclear loading control (e.g., Topo-I).
-
Detection: After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Xylene-Induced Ear Edema in Mice[1][3]
This in vivo assay assesses the anti-inflammatory activity of the compounds.
-
Animal Model: Male ICR mice are used for the experiment.
-
Compound Administration: The test compounds, dissolved in a suitable vehicle, are administered intraperitoneally. A positive control group receives a standard anti-inflammatory drug (e.g., ibuprofen or mesalazine), and a control group receives the vehicle alone.
-
Induction of Edema: After a set time (e.g., 30 minutes), a fixed amount of xylene is applied to the anterior surface of the right ear of each mouse to induce edema.
-
Measurement: After another set time (e.g., 1 hour), the mice are euthanized, and circular sections are removed from both the right (treated) and left (untreated) ears and weighed.
-
Calculation: The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage of inhibition of edema by the test compound is then calculated relative to the control group.
MTT Assay for Cytotoxicity[1]
This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: HeLa cells are seeded in 96-well plates.
-
Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the NF-κB signaling pathway by mollugin derivatives.
Experimental Workflow Diagram
References
- 1. Synthesis and Evaluation of NF-κB Inhibitory Activity of Mollugin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mollugin Derivatives as Anti-Inflammatory Agents: Design, Synthesis, and NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of NF-κB Inhibitory Activity of Mollugin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel and diverse mollugin analogues and their antibacterial and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory action of mollugin and its synthetic derivatives in HT-29 human colonic epithelial cells is mediated through inhibition of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mollugin Has an Anti-Cancer Therapeutic Effect by Inhibiting TNF-α-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism of Action of Dihydromollugin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromollugin, a naphthoic acid ester isolated from Rubia cordifolia, has garnered interest for its potential therapeutic activities, including anti-tumor and antiviral effects.[1][2] While direct and extensive research on the specific mechanism of action of this compound is limited, valuable insights can be drawn from studies on its parent compound, mollugin, and its synthetic derivatives. This guide provides a comparative overview of the known anti-inflammatory mechanisms of mollugin and its analogues, offering a predictive framework for understanding this compound's potential biological activity. The primary mechanism of action for mollugin and its derivatives appears to be the inhibition of key inflammatory signaling pathways, most notably the NF-κB and JAK-STAT pathways.[3][4][5][6]
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory effects of mollugin and its derivatives have been evaluated in various in vitro and in vivo models. A central theme emerging from these studies is the significant inhibition of pro-inflammatory mediators.
Table 1: Comparison of the Inhibitory Effects of Mollugin and its Derivatives
| Compound | Target Pathway | Key Findings | Reference Cell Line/Model | Quantitative Data (IC50, % Inhibition, etc.) |
| Mollugin (M1) | NF-κB | Suppressed TNF-α-induced NF-κB transcriptional activity and subsequent expression of chemokines (MCP-1, IL-8) and adhesion molecules (ICAM-1).[3] | HT-29 human colon epithelial cells | Significantly inhibited U937 monocytic cell adhesion to HT-29 cells at 20 µM.[3] |
| Mollugin | JAK-STAT | Inhibited LPS-induced phosphorylation of JAK2, STAT1, and STAT3. Attenuated the expression of iNOS, IL-1β, and IL-6.[4] | RAW264.7 macrophages | Significantly reduced NO, iNOS, IL-1β, and IL-6 expression.[4] |
| Mollugin Derivative (5k) | NF-κB | Showed the most potent anti-inflammatory activity by down-regulating NF-κB expression, possibly by suppressing LPS-induced p65 protein expression.[5] | Xylene-induced ear edema in mice | 81.77% inhibition of inflammation (intraperitoneal administration), significantly more potent than mollugin (49.72%).[5] |
| Mollugin Derivative (6d) | NF-κB | Exhibited promising inhibitory activity against NF-κB transcription and down-regulated NF-κB expression, possibly by suppressing TNF-α-induced p65 protein expression.[6] | TNF-α-induced NF-κB activation in 293T-NF-κB-Luc cells | IC50 = 3.81 µM.[6] |
| Mollugin Derivative (4f) | NF-κB | Showed the most potent in vivo anti-inflammatory activity.[6] | Xylene-induced ear edema in mice | 83.08% inhibition of inflammation (intraperitoneal administration).[6] |
| This compound | Hepatitis B Virus | Showed antiviral activity against Hepatitis B virus.[2] | Hep 3B2 cells | IC50: 2 µg/mL; CC50: 8.2 µg/mL.[2] |
Signaling Pathways
The anti-inflammatory effects of mollugin and its derivatives are primarily attributed to their ability to modulate specific signaling cascades.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[5][6] Mollugin and its derivatives have been shown to effectively inhibit this pathway.[3][5][6]
Figure 1: Inhibition of the NF-κB signaling pathway by mollugin and its derivatives.
JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another critical route for inflammatory cytokine signaling. Mollugin has been demonstrated to interfere with this pathway, suggesting a broader anti-inflammatory profile.[4]
References
- 1. This compound — TargetMol Chemicals [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-inflammatory action of mollugin and its synthetic derivatives in HT-29 human colonic epithelial cells is mediated through inhibition of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mollugin inhibits the inflammatory response in lipopolysaccharide-stimulated RAW264.7 macrophages by blocking the Janus kinase-signal transducers and activators of transcription signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mollugin Derivatives as Anti-Inflammatory Agents: Design, Synthesis, and NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Independent Validation of Dihydromollugin Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of Dihydromollugin and related compounds, focusing on anti-inflammatory and anticancer activities. Due to the limited publicly available experimental data specifically for this compound, this document leverages data from its parent compound, Mollugin, and its other derivatives to provide a framework for potential bioactivity and to highlight the necessity for independent validation. Standard therapeutic agents, Ibuprofen and Doxorubicin, are included for benchmarking purposes.
Data Presentation: Comparative Bioactivity
The following tables summarize the quantitative data for the anti-inflammatory and anticancer activities of Mollugin derivatives and standard drugs. No specific experimental IC50 or percentage inhibition values for this compound were found in the reviewed literature.
Table 1: Anti-inflammatory Activity of Mollugin Derivatives and Ibuprofen
| Compound/Drug | Assay | Cell Line/Model | Concentration/Dose | % Inhibition | IC50 | Citation |
| Mollugin | NF-κB transcriptional activity | HT-29 | 20 µM | Significant suppression | >100 µM | [1][2] |
| Mollugin Derivative 4f | Xylene-induced ear edema in mice | - | Intraperitoneal | 83.08% | - | [3] |
| Mollugin Derivative 6d | NF-κB transcriptional activity | HeLa | - | - | 3.81 µM | [2][3] |
| Mollugin Derivative 5k | Xylene-induced ear edema in mice | - | Intraperitoneal | 81.77% | - | [4] |
| Ibuprofen | Xylene-induced ear edema in mice | - | Intraperitoneal | 47.51% | - | [4] |
Table 2: Anticancer Activity of Mollugin Derivatives and Doxorubicin
| Compound/Drug | Cell Line | Assay | IC50 (µM) | Citation |
| Mollugin Derivative 14 | HL-60 | MTS Assay | <20 | [5] |
| Mollugin Derivative 17 | SMMC-7721 | MTS Assay | <20 | [5] |
| Doxorubicin | HepG2 | Cell Viability | ~11.1 | [6] |
| Doxorubicin | HeLa | Cell Viability | ~1.7 | [6] |
| Doxorubicin | SNU449 | Cell Viability | 218 (24h) | [7] |
Experimental Protocols
Detailed methodologies for key in vitro bioassays are provided below to facilitate the independent validation of this compound's bioactivity.
In Vitro Anti-inflammatory Assay: NF-κB Luciferase Reporter Assay
This assay quantitatively measures the inhibition of NF-κB transcriptional activity.
-
Cell Culture: HeLa cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection: Cells are transiently transfected with an NF-κB luciferase reporter plasmid and a β-galactosidase expression plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Stimulation: Cells are then stimulated with TNF-α (10 ng/mL) for 6 hours to induce NF-κB activation.
-
Lysis and Measurement: Cells are lysed, and the luciferase activity is measured using a luminometer. β-galactosidase activity is measured to normalize for transfection efficiency.
-
Data Analysis: The relative luciferase activity is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
In Vitro Anticancer Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., HeLa, HepG2) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for 24, 48, or 72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general workflow for its bioactivity validation.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential inhibition of the JAK-STAT signaling pathway by this compound.
Caption: Hypothesized inhibition of the HER2 signaling pathway by this compound.
Caption: General workflow for the independent validation of this compound bioactivity.
References
- 1. Anti-inflammatory action of mollugin and its synthetic derivatives in HT-29 human colonic epithelial cells is mediated through inhibition of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of NF-κB Inhibitory Activity of Mollugin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mollugin Derivatives as Anti-Inflammatory Agents: Design, Synthesis, and NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antitumor Activity of 1-Substituted 1,2,3-Triazole-Mollugin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Dihydromollugin: A Preclinical Assessment of Efficacy in Inflammation Compared to Standard-of-Care Drugs
In the landscape of inflammatory disease therapeutics, the quest for novel compounds with improved efficacy and safety profiles is perpetual. Dihydromollugin, a natural naphthoic acid ester derived from the plant Rubia cordifolia, and its parent compound, mollugin, have emerged as subjects of preclinical interest due to their anti-inflammatory properties. This guide provides a comparative analysis of the available preclinical efficacy data for this compound and its derivatives against established standard-of-care drugs for inflammatory conditions, primarily focusing on their shared mechanism of action: the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
It is crucial to underscore that this compound and its analogues are in the early stages of research, with data confined to in vitro and in vivo animal studies. In contrast, the standard-of-care drugs discussed herein have undergone rigorous clinical trials and have well-established efficacy and safety profiles in humans. This comparison, therefore, serves as a preliminary guide for researchers and drug development professionals to gauge the potential of this novel compound class in the broader context of inflammatory disease treatment.
Mechanism of Action: Targeting the NF-κB Signaling Pathway
The NF-κB signaling cascade is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. Its dysregulation is implicated in a multitude of inflammatory diseases, including inflammatory bowel disease (IBD) and rheumatoid arthritis (RA). Both mollugin derivatives and several standard-of-care anti-inflammatory drugs exert their effects by modulating this critical pathway.
Unraveling the Molecular Targets of Dihydromollugin: A Comparative Cross-Validation in Diverse Cell Lines
For researchers, scientists, and professionals in drug development, understanding the precise molecular interactions of a therapeutic candidate is paramount. Dihydromollugin, a natural naphthoic acid ester derived from Rubia cordifolia, has demonstrated potential as both an antiviral and anti-tumor agent. This guide provides a comprehensive comparison of the known and putative targets of this compound, with a focus on cross-validation across different cell lines, supported by experimental data and detailed protocols.
Unveiling the Antiviral Mechanism in Hepatitis B Virus (HBV)
Initial investigations into the bioactivity of this compound have highlighted its inhibitory effects on the Hepatitis B virus (HBV). Studies utilizing the HBV-positive human hepatoma cell line, HepG2.2.15, have been instrumental in elucidating its potential mechanism of action. While direct molecular targets of this compound are still under active investigation, research on analogous compounds and related pathways offers valuable insights.
A study on a structurally similar helioxanthin analogue, 8-1, revealed a novel antiviral mechanism involving the post-transcriptional downregulation of critical hepatocyte nuclear factors (HNFs), specifically HNF-4 and HNF-3, in HBV-producing cells.[1] This action effectively diminishes HBV promoter activity, leading to a reduction in viral gene expression and replication.[1] Given the structural similarities, it is plausible that this compound may exert its anti-HBV effects through a comparable mechanism.
Furthermore, research on another natural compound, Dihydromyricetin, in HepG2.2.15 cells has shown that it can suppress HBV replication by activating key cellular signaling pathways, including NF-κB and MAPKs, as well as inducing autophagy.[2] These findings suggest that this compound's antiviral activity might also involve the modulation of host cellular pathways to create an environment unfavorable for viral propagation.
Table 1: Comparative Effects of this compound and Related Compounds on HBV Replication in HepG2.2.15 Cells
| Compound | Reported Mechanism of Action | Key Molecular Events | Reference |
| This compound | Antiviral activity against HBV | Targets not yet definitively identified. | Inferred from activity in HepG2.2.15 cells |
| Helioxanthin Analogue 8-1 | Inhibition of HBV replication | Post-transcriptional downregulation of HNF-4 and HNF-3.[1] | [1] |
| Dihydromyricetin | Inhibition of HBV replication | Activation of NF-κB, MAPKs, and autophagy.[2] | [2] |
Experimental Protocols for Target Validation
To rigorously validate the potential molecular targets of this compound, a multi-pronged experimental approach is essential. The following are detailed methodologies for key experiments that can be employed.
Affinity Chromatography and Pull-Down Assays for Target Identification
This technique is designed to isolate and identify proteins that directly bind to this compound.
Experimental Workflow:
References
Safety Operating Guide
Safe Disposal of Dihydromollugin: A Procedural Guide
The proper disposal of dihydromollugin is critical for ensuring laboratory safety and environmental protection. As a compound classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, adherence to established protocols is mandatory.[1] This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely and in compliance with general laboratory standards.
Hazard Identification and Classification
This compound is categorized as a hazardous substance. Its primary risks are associated with ingestion and environmental release.[1] All chemical waste, including this compound, should be treated as hazardous unless confirmed otherwise by an institution's safety office.[2]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Precautionary Code |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | P301 + P312, P330 |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life | P273, P391 |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects | P501 |
Source: this compound Safety Data Sheet[1]
Required Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate PPE to minimize exposure.
Table 2: Recommended PPE for Handling this compound
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face | Safety goggles with side-shields | Protects against splashes and dust.[3] |
| Hand | Protective, impermeable gloves | Prevents skin contact. |
| Body | Impervious clothing, lab coat | Protects against contamination of personal clothing.[1] |
| Respiratory | Use in a well-ventilated area or with a suitable respirator | Avoid inhalation of dust or aerosols.[1] |
Step-by-Step Disposal Protocol
The guiding principle for this compound disposal is to avoid environmental release .[1] The substance must not be disposed of down the drain or in regular trash.[2][4] All hazardous wastes must be managed through an official hazardous waste collection program.[2]
Step 1: Waste Segregation
Proper segregation is the first step in the waste management hierarchy.
-
Identify: Clearly identify all waste containing this compound, including pure substance, solutions, and contaminated materials like gloves or absorbent pads.
-
Segregate: Keep this compound waste separate from other chemical waste streams to prevent accidental mixing of incompatible substances.[5][6] this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]
Step 2: Waste Collection and Containerization
All this compound waste must be collected in a designated, compatible container.
-
Container Selection: Use a chemically compatible container with a secure, tight-fitting screw cap.[5] Plastic containers are often preferred.[7] The container must not react with or absorb the contents.[5]
-
Labeling: Label the waste container clearly with the words "Hazardous Waste" and the full chemical name, "this compound." Note the primary hazards (e.g., "Toxic," "Environmental Hazard").
-
Filling: Do not overfill the container. Leave at least one inch of headroom to allow for expansion.[5] Keep the container closed at all times except when adding waste.[2][5]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA must be at or near the point of waste generation.[5][7]
-
Conditions: The SAA should be a secondary containment unit (e.g., a tray or bin) to contain any potential leaks. Store away from heat and direct sunlight.[1]
-
Inspection: Inspect the SAA weekly for any signs of leakage or container degradation.[5]
Step 4: Final Disposal
The final disposal must be handled by trained professionals through your institution's Environmental Health & Safety (EHS) or equivalent department.
-
Contact EHS: Do not attempt to dispose of the waste yourself. Contact your institution's EHS office to schedule a pickup for the hazardous waste.[7]
-
Regulatory Compliance: The precautionary statement P501 mandates that the contents and container be disposed of at an approved waste disposal plant.[1] This ensures compliance with federal, state, and local regulations.[7]
Step 5: Decontamination and Empty Container Management
-
Equipment Decontamination: Decontaminate any surfaces or non-disposable equipment that came into contact with this compound by scrubbing with alcohol.[1] Collect the cleaning materials (e.g., wipes, rinsate) as hazardous waste.
-
Empty Containers: A container that held this compound is not considered "empty" until all waste has been removed to the extent possible.[6] Given its high aquatic toxicity, it is prudent to triple-rinse the empty container with a suitable solvent.[2] The rinsate must be collected and disposed of as hazardous waste.[6] After triple-rinsing, deface all labels on the container before disposing of it as regular trash.[2]
Accidental Release and Spill Procedures
In the event of a spill, prioritize personal safety and environmental protection.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[1]
-
Wear PPE: Don full personal protective equipment before attempting to clean the spill.[1]
-
Containment: Prevent the spill from spreading or entering drains or waterways.[1]
-
Cleanup: For liquid spills, absorb the material with an inert, finely-powdered binder like diatomite.[1] For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Disposal of Cleanup Material: Collect all contaminated absorbent materials and place them in a sealed, labeled hazardous waste container for disposal.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound|60657-93-4|MSDS [dcchemicals.com]
- 2. vumc.org [vumc.org]
- 3. fishersci.com [fishersci.com]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Dihydromollugin
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Dihydromollugin. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a chemical that requires careful handling due to its potential health and environmental hazards.[1] This guide outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to minimize risks associated with its use.
Quantitative Exposure and Hazard Data
While specific occupational exposure limits for this compound have not been established, the compound's known hazards necessitate stringent control measures.[1] The following table summarizes the key hazard information.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects.[1] |
Experimental Protocol: Safe Handling of this compound
This protocol details the step-by-step methodology for safely handling this compound in a laboratory setting.
1. Engineering Controls and Preparation:
-
Ventilation: All work with this compound, especially when handling the powder form, must be conducted in a well-ventilated area with an appropriate exhaust ventilation system, such as a chemical fume hood, to avoid the formation of dust and aerosols.[1]
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[2]
2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side-shields to protect against splashes and airborne particles.[1]
-
Hand Protection: Chemical-resistant protective gloves are mandatory. While the specific glove type was not detailed in the provided information, nitrile gloves are a common and effective choice for handling many laboratory chemicals. Always inspect gloves for integrity before use and replace them immediately if they become contaminated.
-
Body Protection: Wear impervious clothing, such as a lab coat, to prevent skin contact.[1]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder or if there is a risk of aerosol generation.[1] The specific type of respirator should be selected based on a risk assessment of the planned procedure.
3. Handling Procedures:
-
Avoid Contact: Take all necessary precautions to avoid inhalation, ingestion, and contact with eyes and skin.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in the area where this compound is being handled.[1] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
-
Storage: Keep the this compound container tightly sealed in a cool, well-ventilated area.[1] For long-term stability, store the powder at -20°C and solutions at -80°C.[1]
4. Spill Management:
-
Containment: In the event of a spill, collect the spillage to prevent it from entering drains or the environment.[1]
-
Decontamination: The specific decontamination procedure was not outlined in the provided search results. Follow your institution's established protocols for chemical spills.
5. Disposal:
-
Waste Container: Dispose of this compound and any contaminated materials in a designated and approved waste disposal container.[1]
-
Environmental Precaution: Avoid releasing the chemical into the environment.[1] All disposal must be carried out in accordance with local, state, and federal regulations for hazardous waste.
Visual Workflow for Safe Handling
The following diagram illustrates the essential steps for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
